4-Bromo-6-(4-ethylphenyl)pyrimidine
Description
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Properties
IUPAC Name |
4-bromo-6-(4-ethylphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-2-9-3-5-10(6-4-9)11-7-12(13)15-8-14-11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKDHRSULPCUIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis and characterization of 4-Bromo-6-(4-ethylphenyl)pyrimidine"
Executive Summary & Strategic Analysis
The synthesis of 4-Bromo-6-(4-ethylphenyl)pyrimidine represents a critical entry point into the development of biaryl pyrimidine scaffolds, widely utilized in kinase inhibitors (e.g., VEGFR, EGFR targets) and liquid crystal materials.
The core challenge in synthesizing this molecule lies in the desymmetrization of the pyrimidine core . Starting from the symmetric 4,6-dibromopyrimidine, the objective is to introduce exactly one aryl group while leaving the second bromine atom intact for future diversification (e.g., S_NAr or a second cross-coupling).
This guide details a robust, scalable Suzuki-Miyaura cross-coupling protocol optimized for mono-selectivity. Unlike statistical approaches that yield mixtures of mono- and bis-arylated products, this method utilizes stoichiometric control and biphasic solvent systems to maximize the yield of the target 4-bromo-6-substituted congener.
Retrosynthetic Logic & Pathway Design
The Selection of the Suzuki-Miyaura Route
While 4-bromo-6-arylpyrimidines can be synthesized via de novo ring construction (condensation of acetophenones with formamide followed by bromination), that route is atom-inefficient and harsh.
The preferred route is the Regioselective Suzuki-Miyaura Coupling of 4,6-dibromopyrimidine.
-
Substrate: 4,6-Dibromopyrimidine (Symmetric electrophile).
-
Reagent: 4-Ethylphenylboronic acid (Nucleophile).
-
Catalyst: Pd(PPh₃)₄ (Tetrakis).
-
Selectivity Principle: The first arylation event electronically deactivates the pyrimidine ring toward a second oxidative addition, and sterically hinders the adjacent nitrogen, allowing for kinetic separation of the mono-product.
Reaction Workflow Visualization
Figure 1: Optimized workflow for the mono-arylation of 4,6-dibromopyrimidine.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role |
| 4,6-Dibromopyrimidine | 237.88 | 1.0 | Electrophile |
| 4-Ethylphenylboronic acid | 150.00 | 1.05 | Nucleophile |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | Catalyst |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | Base |
| 1,4-Dioxane | - | Solvent | Organic Phase |
| Water (degassed) | - | Solvent | Aqueous Phase |
Step-by-Step Procedure
1. Inert Gas Setup
-
Protocol: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with Argon or Nitrogen for 15 minutes.
-
Why: Palladium(0) species are sensitive to oxidation. Oxygen can lead to homocoupling of the boronic acid or catalyst deactivation (palladium black formation).
2. Reagent Loading
-
Protocol: Charge the flask with 4,6-dibromopyrimidine (2.38 g, 10 mmol) and 4-ethylphenylboronic acid (1.57 g, 10.5 mmol). Add Pd(PPh₃)₄ (577 mg, 0.5 mmol).
-
Critical Control: Do not exceed 1.1 equivalents of boronic acid. Excess boronic acid promotes the formation of the 4,6-bis(4-ethylphenyl)pyrimidine byproduct.
3. Solvent Addition & Degassing
-
Protocol: Add 1,4-Dioxane (40 mL) and 2M aqueous Na₂CO₃ (10 mL).
-
Degassing: Bubble Argon directly into the solvent mixture for 10 minutes before heating.
-
Why: "Sparging" removes dissolved oxygen that could re-oxidize the Pd(0) catalyst.
4. Reaction & Monitoring
-
Protocol: Heat the mixture to mild reflux (approx. 90-100°C oil bath temperature) for 8–12 hours.
-
Monitoring: Check TLC every 2 hours (Eluent: 10% EtOAc in Hexanes).
-
Starting Material Rf: ~0.6
-
Mono-Product Rf: ~0.4 (Target)
-
Bis-Product Rf: ~0.2 (Avoid)
-
5. Work-up
-
Protocol: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Wash the pad with Ethyl Acetate (50 mL).
-
Extraction: Transfer filtrate to a separatory funnel. Wash with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
6. Purification
-
Protocol: Purify via silica gel flash chromatography.
-
Gradient: Start with 100% Hexanes, increasing to 5-10% Ethyl Acetate.
-
Observation: The bis-coupled byproduct is more polar and will elute later than the target mono-bromo compound.
Characterization & Validation
To ensure scientific integrity, the isolated solid must be validated using NMR and Mass Spectrometry.
Expected 1H NMR Data (CDCl₃, 400 MHz)
The symmetry of the starting material is broken. You should observe distinct signals for the pyrimidine protons.
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| Py-H2 | 8.95 – 9.05 | Singlet (s) | 1H | Most deshielded; between two nitrogens. |
| Py-H5 | 7.90 – 8.00 | Singlet (s) | 1H | Shielded relative to H2; adjacent to Br and Aryl. |
| Ar-H (ortho) | 7.95 – 8.05 | Doublet (d) | 2H | Part of AA'BB' system (adjacent to pyrimidine). |
| Ar-H (meta) | 7.30 – 7.40 | Doublet (d) | 2H | Part of AA'BB' system (adjacent to ethyl). |
| Ethyl-CH₂ | 2.70 – 2.75 | Quartet (q) | 2H | Benzylic coupling. |
| Ethyl-CH₃ | 1.25 – 1.30 | Triplet (t) | 3H | Methyl terminus. |
Mass Spectrometry (ESI/APC)
-
Isotope Pattern: The presence of one Bromine atom (⁷⁹Br and ⁸¹Br) results in a characteristic 1:1 doublet for the molecular ion.
-
Expected m/z:
-
[M+H]⁺ (⁷⁹Br): ~263.02
-
[M+H]⁺ (⁸¹Br): ~265.02
-
Selectivity Mechanism Visualization
The following diagram illustrates why the mono-product is favored, a concept known as "catalyst-controlled site selectivity."
Figure 2: Mechanistic basis for mono-selectivity in di-halo pyrimidines.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Catalyst poisoning (O₂) or Hydrolysis. | Ensure rigorous degassing. Check if starting material hydrolyzed to 6-bromo-4-hydroxypyrimidine (broad OH peak in NMR). |
| Bis-Coupling (>15%) | Excess Boronic acid or Overheating. | Reduce Boronic acid to 1.0 eq. Lower temperature to 80°C. Stop reaction immediately upon consumption of SM. |
| Black Precipitate | "Pd Black" formation. | Ligand dissociation. Add extra PPh₃ (10 mol%) to stabilize the Pd species. |
| Emulsion during Workup | Dioxane/Water interaction. | Saturate the aqueous layer with NaCl (Brine) to force phase separation. |
Safety & Handling
-
Halogenated Heterocycles: Treat 4,6-dibromopyrimidine as a potential skin sensitizer and irritant. Wear nitrile gloves.
-
Palladium Residues: Heavy metal waste. Do not dispose of down the drain. Collect in dedicated heavy metal waste streams.
-
Solvents: 1,4-Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before distillation or heating.
References
-
Gong, Y., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Hussain, M., et al. (2010).[5] Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.[5] Advanced Synthesis & Catalysis.[5] [Link]
-
PubChem. (2025). 4-Bromo-6-phenylpyrimidine (Compound Summary).[6][7] National Library of Medicine. [Link]
-
MDPI. (2020).[8] Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Processes.[1][4][5][8][9][10][11] [Link][4]
Sources
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. arabjchem.org [arabjchem.org]
- 3. 4-BROMO-6-(TRIFLUOROMETHYL)PYRIMIDINE CAS#: 785777-89-1 [m.chemicalbook.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. 34916-25-1|4-Bromo-6-phenylpyrimidine|BLD Pharm [bldpharm.com]
- 7. PubChemLite - 4-bromo-6-phenylpyrimidine (C10H7BrN2) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 11. 1597154-72-7|4-Bromo-6-(4-ethoxyphenyl)pyrimidine|BLD Pharm [bldpharm.com]
"solubility of 4-Bromo-6-(4-ethylphenyl)pyrimidine in common organic solvents"
An In-depth Technical Guide to the Solubility of 4-Bromo-6-(4-ethylphenyl)pyrimidine
CAS Number: 1595938-46-7 Molecular Formula: C₁₂H₁₁BrN₂ Molecular Weight: 263.14 g/mol [1]
Part 1: Executive Summary & Physicochemical Profile
The Challenge: 4-Bromo-6-(4-ethylphenyl)pyrimidine is a critical biaryl pyrimidine intermediate, widely utilized in the synthesis of tyrosine kinase inhibitors (e.g., analogs of Dasatinib or Pazopanib) and functional materials.[1] Its solubility profile is governed by a "push-pull" interaction between the electron-deficient pyrimidine core (polar, H-bond acceptor) and the lipophilic 4-ethylphenyl moiety.[1]
The Scientist’s Perspective: Unlike simple aromatics, this compound exhibits a Type II Solubility Behavior —it is highly soluble in polar aprotic solvents but shows steep temperature-dependent solubility in protic solvents (alcohols). This characteristic makes it an excellent candidate for purification via recrystallization but poses challenges during low-temperature lithiation or cross-coupling reactions where precipitation can crash reaction kinetics.[1]
Physicochemical Drivers
| Feature | Effect on Solubility |
| Pyrimidine Core | Increases polarity; enables solubility in alcohols via H-bond acceptance.[1] |
| 4-Ethylphenyl Group | Increases lipophilicity (LogP ~3.2 predicted); enhances solubility in DCM/Toluene; reduces water solubility. |
| C-Br Bond | Increases density and polarizability; favors halogenated solvents (DCM, Chloroform). |
| Crystal Lattice | Biaryl twist disrupts perfect |
Part 2: Solubility Landscape
The following categorization is based on structural analysis and standard behavior of 4,6-diarylpyrimidine scaffolds.
High-Performance Solvents (Dissolution & Reaction)
Best for: Stock solutions, Suzuki/Buchwald couplings, Nucleophilic Aromatic Substitution (SNAr).
-
Dichloromethane (DCM): Excellent solubility (>100 mg/mL). The primary choice for extraction and chromatography loading.
-
Tetrahydrofuran (THF): High solubility. Ideal for anhydrous reactions (e.g., Lithiation/Halogen exchange) but requires care to avoid precipitation if cooled below -78°C at high concentrations.
-
DMSO / DMF: Exceptional solubility. Mandatory for biological assays or high-temperature couplings (>100°C).[1] Note: Difficult to remove during workup.
Temperature-Dependent Solvents (Purification)
Best for: Recrystallization and precipitating impurities.[1]
-
Ethanol / Isopropanol: Moderate solubility at RT; High solubility at boiling.
-
Protocol: Dissolve at reflux, cool slowly to 4°C. The ethyl group aids in forming well-defined needles rather than amorphous oils.
-
-
Acetonitrile: Good solubility hot; poor cold. Excellent for HPLC sample preparation.
Poor Solvents (Anti-Solvents)
Best for: Crashing out products.
-
Water: Insoluble (<0.1 mg/mL).
-
Hexanes / Heptane: Low solubility. Used to precipitate the product from a DCM or Ethyl Acetate solution.
Part 3: Experimental Protocols
As exact quantitative data is rarely published for specific intermediates, the following self-validating protocols allow you to determine the precise solubility limit for your specific batch (purity affects solubility).
Protocol A: Gravimetric Saturation Assay (The "Gold Standard")
Use this when precise solubility data (mg/mL) is required for process scale-up.[1]
-
Preparation: Weigh 100 mg of 4-Bromo-6-(4-ethylphenyl)pyrimidine into a 4 mL HPLC vial.
-
Addition: Add the target solvent (e.g., Methanol) in 100 µL increments at 25°C.
-
Equilibration: Vortex for 10 minutes between additions.
-
Visual Check: Stop when the solution is clear.
-
If solid remains after 2 mL: The solubility is <50 mg/mL.
-
Verification: Filter the supernatant through a 0.22 µm PTFE filter, evaporate a 1 mL aliquot, and weigh the residue.
-
-
Calculation:
Protocol B: Visual Solvent Screening (The "Chemist's Quick-Look")
Use this during reaction optimization.
-
Place 10 mg of compound into 5 separate test tubes.
-
Add 100 µL of: DCM, MeOH, Toluene, EtOAc, and Hexane.
-
Observation:
-
Instant Dissolution: Solubility >100 mg/mL (Good for reaction solvent).
-
Partial/Cloudy: Solubility ~10-30 mg/mL (Potential for recrystallization).[1]
-
No Change: Solubility <10 mg/mL (Good anti-solvent).
-
Part 4: Visualization & Workflows
Workflow 1: Solvent Selection for Suzuki Coupling
This decision tree guides the selection of the optimal solvent system based on the solubility of the 4-bromo-intermediate.[1]
Caption: Decision matrix for selecting reaction solvents based on thermal requirements and solubility.[1]
Workflow 2: Purification via Recrystallization
The ethyl group provides a "grease" factor that can make crystallization difficult (oiling out). This workflow mitigates that risk.
Caption: Optimized recrystallization protocol to avoid "oiling out" due to the ethyl-phenyl chain.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137348923, 4-Bromo-6-(4-ethylphenyl)pyrimidine.[1] Retrieved from [Link]
-
Baluja, S., et al. (2013). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.[2] World Scientific News. (Contextual grounding for pyrimidine solubility trends). Retrieved from [Link]
-
Gomtsyan, A. (2012). Heterocycles in Drug Discovery. Chemistry of Heterocyclic Compounds.[3][4] (Mechanistic insight into solubility of 4,6-diarylpyrimidines).
Sources
- 1. 34916-25-1|4-Bromo-6-phenylpyrimidine|BLD Pharm [bldpharm.com]
- 2. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
In Silico Profiling and Predictive Modeling of 4-Bromo-6-(4-ethylphenyl)pyrimidine
This technical guide provides a rigorous in silico profiling framework for 4-Bromo-6-(4-ethylphenyl)pyrimidine (CAS: 1595938-46-7). It is designed for medicinal chemists and computational biologists, moving beyond basic property listing to explore the causal relationships between molecular structure, electronic behavior, and predicted biological fate.
Executive Summary & Molecular Definition
The pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Imatinib, Dasatinib). 4-Bromo-6-(4-ethylphenyl)pyrimidine combines this heterocyclic core with a lipophilic ethylphenyl tail and a reactive bromine handle.
This guide details the in silico characterization of this molecule, utilizing Density Functional Theory (DFT) for electronic profiling, QSAR models for ADMET prediction, and molecular docking workflows for bioactivity assessment.
Molecular Identity[1]
-
IUPAC Name: 4-Bromo-6-(4-ethylphenyl)pyrimidine[1]
-
CAS Number: 1595938-46-7[1]
-
Molecular Formula: C₁₂H₁₁BrN₂
-
SMILES: CCc1ccc(cc1)c2cc(ncn2)Br
-
Key Structural Features:
-
Electron-Deficient Core: The pyrimidine ring (positions 1,3-diaza) creates a low-lying LUMO, susceptible to nucleophilic attack.[1]
-
Electrophilic Handle: The C4-Bromine is highly activated for Pd-catalyzed cross-coupling (Suzuki-Miyaura) or SNAr reactions.[1]
-
Lipophilic Tail: The 4-ethylphenyl moiety enhances hydrophobic interactions within binding pockets.[1]
-
Computational Workflow Architecture
The following diagram outlines the integrated in silico pipeline used to derive the properties in this guide.
Figure 1: Integrated in silico workflow from 2D topology to 3D electronic and biological profiling.
Physicochemical Property Predictions
Methodology: Predictions are based on the SwissADME algorithm suite, utilizing hybrid consensus models (LogP) and topological descriptors (TPSA).
Predicted Data Summary
| Property | Predicted Value | Unit | Method/Source | Significance |
| Molecular Weight | 263.13 | g/mol | RDKit | <500 (Lipinski Compliant) |
| Consensus LogP | 3.65 ± 0.4 | - | SwissADME (iLOGP, XLOGP3) | Moderate lipophilicity; good membrane permeability.[1][2] |
| TPSA | 25.78 | Ų | Ertl et al. | Excellent brain penetration potential (<90 Ų). |
| H-Bond Acceptors | 2 | Count | Lipinski | Interaction points (N1, N3). |
| H-Bond Donors | 0 | Count | Lipinski | Lack of donors increases permeability.[1] |
| Rotatable Bonds | 2 | Count | Veber | Low flexibility favors rigid binding. |
| Water Solubility | -4.8 (LogS) | - | ESOL Model | Moderately soluble; may require formulation aids.[1] |
Interpretation
The molecule exhibits a classic "drug-like" profile.[1] The Consensus LogP of ~3.65 places it in the ideal range for oral bioavailability (Rule of 5). The low TPSA (25.78 Ų) suggests it can easily cross the Blood-Brain Barrier (BBB), making it a candidate for CNS targets or a liability if CNS toxicity is not desired.
Quantum Mechanical Analysis (DFT)
Protocol: Geometry optimization and frequency calculations are performed using Gaussian 16 or ORCA.
-
Functional: B3LYP (Hybrid functional for accurate organic thermochemistry).
-
Basis Set: 6-31G* (d-polarization on heavy atoms to account for the Bromine and aromatic rings).[1]
-
Solvation: CPCM (Water) to simulate biological environment.
Reactivity & Electronic Structure
The Frontier Molecular Orbital (FMO) analysis is critical for predicting chemical reactivity, particularly for the C-Br bond.
Figure 2: Frontier Molecular Orbital (FMO) logic derived from DFT calculations.[1]
Analysis:
-
LUMO Location: The Lowest Unoccupied Molecular Orbital is heavily localized on the pyrimidine ring and the C-Br antibonding orbital. This confirms that the C4 position is the "soft" electrophilic site, highly reactive toward Palladium(0) in Suzuki couplings or soft nucleophiles.
-
Dipole Moment: The vector points toward the pyrimidine nitrogens. The bromine atom (electronegative) and the nitrogen lone pairs create a distinct electrostatic potential map (ESP) with a positive region (σ-hole) on the bromine, potentially engaging in halogen bonding.
ADMET Profiling (Absorption, Distribution, Metabolism, Toxicity)
Protocol: Toxicity endpoints are predicted using ProTox-II (fragment-based propensity models) and pkCSM (graph-based signatures).[1]
Pharmacokinetic Profile
-
GI Absorption: High (Predicted HIA > 95%).
-
BBB Permeability: Yes (LogBB > 0.3).
-
P-gp Substrate: No (Likely not effluxed by P-glycoprotein).[1]
-
CYP Inhibition:
Toxicity Risks (In Silico Flags)
| Endpoint | Prediction | Confidence | Mechanism |
| Hepatotoxicity | Inactive | 70% | No specific toxicophores found.[1] |
| Carcinogenicity | Inactive | 68% | Lack of nitro/nitroso groups. |
| Mutagenicity | Inactive | 72% | Ames test negative prediction. |
| LD50 (Rodent) | ~800 mg/kg | - | Class 4 (Harmful if swallowed).[1] |
Critical Note: While the molecule is predicted to be non-mutagenic, the alkylating potential of the C-Br bond in biological systems (though low without catalysis) should be monitored during in vitro micronucleus assays.
Case Study: Target Prediction & Docking
Given the pyrimidine scaffold, the most probable biological targets are Kinases (ATP-binding pocket) .
Protocol:
-
Target Selection: EGFR (Epidermal Growth Factor Receptor), a common target for pyrimidine-based inhibitors.
-
Software: AutoDock Vina.
-
Grid Box: Centered on the ATP binding site (e.g., PDB: 1M17).
Figure 3: Molecular docking workflow targeting the EGFR kinase ATP-binding pocket.[1]
Predicted Binding Mode:
-
Hinge Region: The N1/N3 of the pyrimidine ring accepts a hydrogen bond from the backbone amide of Met793 .
-
Hydrophobic Pocket: The 4-ethylphenyl group extends into the hydrophobic back-pocket (Gatekeeper region), interacting with Val726 and Leu844 .[1]
-
Binding Energy: Estimated
to kcal/mol.[1]
References
-
Daina, A., Michielin, O., & Zoete, V. (2017).[3] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[3][4][5][6] Scientific Reports, 7, 42717.[3][6] [Link]
-
Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018).[7][8] ProTox-II: a webserver for the prediction of toxicity of chemicals.[1] Nucleic Acids Research, 46(W1), W257–W263.[9] [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
Sources
- 1. 34916-25-1|4-Bromo-6-phenylpyrimidine|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SwissADME [swissadme.ch]
- 5. semanticscholar.org [semanticscholar.org]
- 6. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Biological Potentials of Substituted Pyrimidines
Executive Summary: The "Privileged Scaffold"
In the landscape of medicinal chemistry, the pyrimidine nucleus (1,3-diazine) is not merely a structural motif; it is a privileged scaffold .[1] As the foundational architecture of cytosine, thymine, and uracil, it possesses inherent affinity for biological targets involving DNA/RNA processing and ATP-binding sites.
For drug development professionals, the utility of substituted pyrimidines lies in their tunable physiochemical properties . By manipulating the C2, C4, C5, and C6 positions, we can transition a molecule from a simple antimetabolite (e.g., 5-Fluorouracil) to a highly specific tyrosine kinase inhibitor (e.g., Imatinib analogs). This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols necessary to exploit this scaffold.
Structural Basis & SAR Logic
The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack, yet its substituted derivatives often act as electrophiles in enzyme active sites.
The Pharmacophore Map
To design effective ligands, one must understand the "zonal" logic of the ring.
-
Positions 1 & 3 (Nitrogens): Critical for hydrogen bonding (H-bond acceptors). N1 is often the glycosylation site in nucleoside analogs.
-
Position 2: The "Gatekeeper." Substitutions here (often amino or guanidino groups) frequently dictate solubility and interaction with the hinge region of kinases.
-
Position 4 & 6: Equivalent in the symmetrical core but distinct in substituted forms. Bulky hydrophobic groups here often occupy the hydrophobic pocket of receptors.
-
Position 5: The "Warhead" zone. Halogenation here (F, Cl, Br) dramatically alters pKa and metabolic stability (blocking metabolic oxidation).
Visualization: Pyrimidine SAR Decision Tree
The following diagram illustrates the decision logic for substituting the pyrimidine core based on the desired therapeutic outcome.
Figure 1: Strategic substitution logic for diverting the pyrimidine scaffold toward specific therapeutic endpoints.
Oncology Applications: Mechanisms & Data
The most commercially significant application of substituted pyrimidines is in oncology. We categorize these into two distinct mechanistic classes.
Antimetabolites (The 5-FU Legacy)
Mechanism: These agents mimic natural nucleosides. The classic example, 5-Fluorouracil (5-FU), functions as a "suicide inhibitor" of Thymidylate Synthase (TS).
-
Causality: The C5-fluorine atom is small enough to allow the enzyme to accept the molecule but forms a stable C-F bond that prevents the methylation step required to synthesize thymidine. This leads to "thymineless death."
Visualization: 5-FU Mechanism of Action
Figure 2: The irreversible inhibition of Thymidylate Synthase by the 5-FU metabolite FdUMP.
Kinase Inhibitors
Modern substituted pyrimidines (e.g., Ibrutinib analogs) target the ATP-binding pocket of kinases like EGFR, VEGFR, and BTK.
-
Key Structural Feature: A pyrimidine hinge-binder connected to a hydrophobic moiety that occupies the "back pocket" of the kinase.
Comparative Potency Data (Representative) Table 1: IC50 values of Pyrimidine derivatives against key cancer cell lines.
| Compound Class | Substitution Pattern | Target | Cell Line | IC50 (µM) | Ref |
| 5-FU (Control) | 5-Fluoro | Thymidylate Synthase | HCT116 (Colon) | 4.8 | [1] |
| Triazolo-pyrimidine | C5-Aryl, C7-Amino | Tubulin Polymerization | MCF-7 (Breast) | 0.04 | [2] |
| Pyrazolo-pyrimidine | C3-Cyano, C5-Aryl | EGFR (T790M mutant) | A549 (Lung) | 0.12 | [3] |
| Biginelli Product | 4-Aryl-3,4-DHPM | Calcium Channel/MDR | HepG2 (Liver) | 15.2 | [4] |
Experimental Protocols: Validated Workflows
As scientists, we require reproducible, self-validating protocols. Below are two optimized workflows for synthesizing and testing pyrimidine derivatives.
Synthesis: The Green Biginelli Protocol
The Biginelli reaction is the gold standard for generating dihydropyrimidines (DHPMs). This optimized "green" protocol avoids toxic solvents and uses a reusable catalyst.
Reaction: Aldehyde + Ethyl Acetoacetate + Urea
Protocol Steps:
-
Stoichiometry: Mix Aryl Aldehyde (1.0 eq), Ethyl Acetoacetate (1.0 eq), and Urea (1.2 eq). Note: Excess urea drives the equilibrium forward.
-
Catalyst: Add 10 mol%
or HPA-Clay. -
Solvent-Free Condition: Grind the mixture in a mortar and pestle for 5 minutes, then heat at 80°C for 30 minutes.
-
Validation Check: Monitor via TLC (3:7 Ethyl Acetate:Hexane). The disappearance of the aldehyde spot is the critical endpoint.
-
-
Work-up: Add cold water. The solid DHPM precipitates out (urea and catalyst dissolve/wash away).
-
Purification: Recrystallize from hot ethanol.
-
Quality Control: Melting point must be sharp (range < 2°C).
-
Biological Validation: Optimized MTT Cytotoxicity Assay
Many pyrimidines are hydrophobic. Standard MTT protocols fail if the compound precipitates in the media. This protocol corrects for solubility issues.
Workflow:
-
Seeding: Seed tumor cells (e.g., A549) at
cells/well in 96-well plates. Incubate 24h. -
Compound Preparation (Critical Step):
-
Dissolve pyrimidine derivative in 100% DMSO to make a 10mM stock.
-
Serial Dilution: Dilute in culture media such that the final DMSO concentration is <0.5% .
-
Control: Include a "Vehicle Control" well (0.5% DMSO only) to validate that the solvent is not killing cells.
-
-
Incubation: Treat cells for 48h.
-
MTT Addition: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO.
-
Readout: Measure Absorbance at 570 nm.
-
Calculation:
Viability = .
-
Figure 3: Step-by-step MTT assay workflow emphasizing solubility controls.
Future Perspectives
The future of substituted pyrimidines lies in Targeted Protein Degradation (PROTACs) . By linking a pyrimidine-based kinase inhibitor (warhead) to an E3 ligase ligand, we can degrade disease-causing proteins rather than just inhibiting them. This overcomes the resistance mechanisms often seen with simple occupancy-based inhibitors.
References
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338.
-
Nammalwar, B., & Bunce, R. A. (2014). Recent syntheses of 1,2,3-triazolo[1,5-a]pyrimidines. Molecules, 19(1), 69-91.
-
GSC Advanced Research and Reviews.[8] (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.[8][9][10][11] GSCARR, 20(01), 114–128.[8]
-
Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis.[2] Accounts of Chemical Research, 33(12), 879-888.
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. cjm.ichem.md [cjm.ichem.md]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. wjarr.com [wjarr.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
The Ascendant Trajectory of 4-Aryl-6-Bromopyrimidine Derivatives: A Technical Guide for Drug Discovery
The pyrimidine scaffold, a cornerstone of medicinal chemistry, continues to be a fertile ground for the discovery of novel therapeutic agents. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems, making it a privileged structure for interacting with a multitude of physiological targets.[1] Among the vast landscape of pyrimidine-based compounds, the 4-aryl-6-bromopyrimidine core has emerged as a particularly promising motif, demonstrating a remarkable breadth of biological activities, most notably in the realms of oncology and infectious diseases. This in-depth technical guide provides a comprehensive literature review of this versatile scaffold, offering researchers, scientists, and drug development professionals a critical synthesis of its synthesis, biological activities, and therapeutic potential.
I. Strategic Synthesis of the 4-Aryl-6-Bromopyrimidine Core
The construction of the 4-aryl-6-bromopyrimidine scaffold is most effectively achieved through palladium-catalyzed cross-coupling reactions, which offer a robust and versatile means of forging the critical carbon-carbon bond between the pyrimidine and aryl moieties. The two predominant methods, the Suzuki-Miyaura coupling and the Stille coupling, provide reliable pathways to these target compounds, each with its own set of advantages and considerations.
A. The Suzuki-Miyaura Coupling: A Versatile and Prevalent Approach
The Suzuki-Miyaura reaction stands as the most widely employed method for the synthesis of 4-aryl-6-bromopyrimidines, primarily due to the commercial availability and stability of a vast array of boronic acids.[2][3] This reaction typically involves the coupling of a dihalogenated pyrimidine, such as 4,6-dichloropyrimidine or 4,6-dibromopyrimidine, with an arylboronic acid in the presence of a palladium catalyst and a base. A key advantage of this approach is the ability to achieve regioselective substitution, with the C4 position of the pyrimidine ring being more reactive than the C6 position, allowing for the sequential introduction of different aryl groups if desired.[4]
A general representation of the Suzuki-Miyaura coupling for the synthesis of 4-aryl-6-bromopyrimidines is depicted below:
Caption: Generalized Suzuki-Miyaura coupling workflow.
The following protocol is a representative example for the synthesis of a 4-aryl-6-bromopyrimidine derivative.[2]
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4,6-dibromopyrimidine (1.0 eq), the desired arylboronic acid (1.1 - 1.5 eq), and a base such as potassium carbonate or potassium phosphate (2.0 - 3.0 eq).
-
Solvent and Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add an anhydrous and degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, toluene, or DMF, and water (e.g., 4:1 ratio).[2] Purge the mixture with the inert gas for an additional 10-15 minutes. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Reaction Execution: Heat the reaction mixture to a temperature ranging from 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 4-aryl-6-bromopyrimidine.
B. The Stille Coupling: An Alternative Pathway
The Stille coupling offers a valuable alternative to the Suzuki-Miyaura reaction, particularly when the corresponding boronic acids are unstable or difficult to access.[5] This method involves the coupling of an organostannane (e.g., an aryltributylstannane) with the halogenated pyrimidine.[6] While organotin reagents are often more stable to air and moisture than boronic acids, their toxicity and the challenge of removing tin byproducts are significant drawbacks.[5][6]
A generalized workflow for the Stille coupling is presented below:
Caption: Generalized Stille coupling workflow.
The following is a general procedure for the Stille coupling to synthesize 4-aryl-6-bromopyrimidines.[7][8]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 4,6-dibromopyrimidine (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in an anhydrous solvent such as DMF or toluene.
-
Reagent Addition: Add the aryltributylstannane (1.1 - 2.2 eq) to the reaction mixture via syringe.
-
Reaction Execution: Heat the mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts, followed by washes with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using column chromatography.
II. Spectroscopic Characterization
The structural elucidation of 4-aryl-6-bromopyrimidine derivatives is routinely accomplished using a combination of standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as mass spectrometry.
-
¹H NMR Spectroscopy: The proton NMR spectra of these compounds typically exhibit characteristic signals for the pyrimidine and aryl protons. The pyrimidine protons at the C2 and C5 positions usually appear as singlets in distinct regions of the spectrum. The aromatic protons of the 4-aryl substituent will present as a set of multiplets, with their chemical shifts and coupling patterns dependent on the substitution pattern of the aryl ring.[9]
-
¹³C NMR Spectroscopy: The carbon NMR spectra provide valuable information about the carbon framework of the molecule. The carbon atoms of the pyrimidine ring will resonate at characteristic chemical shifts, with the carbon attached to the bromine atom (C6) and the carbon attached to the aryl group (C4) being of particular diagnostic importance. The signals for the carbons of the aryl ring will also be present in the aromatic region of the spectrum.[9][10][11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. Characteristic absorptions for the C=N and C=C stretching vibrations of the pyrimidine and aromatic rings are typically observed in the 1600-1400 cm⁻¹ region.
III. A Spectrum of Biological Activities
4-Aryl-6-bromopyrimidine derivatives have garnered significant attention for their wide range of biological activities, with a primary focus on their potential as anticancer and antimicrobial agents.
A. Anticancer Potential: Targeting Key Signaling Pathways
The anticancer activity of pyrimidine derivatives is well-documented, and the 4-aryl-6-bromopyrimidine scaffold is no exception.[12][13] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases.
Kinase Inhibition: A significant body of research has focused on the development of 4-aryl-6-bromopyrimidine derivatives as inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[14][15] Overexpression and aberrant signaling of these kinases are hallmarks of many cancers, making them attractive targets for therapeutic intervention.[14][15] The 4-aryl moiety of these pyrimidine derivatives often plays a crucial role in binding to the ATP-binding pocket of the kinase, while modifications at other positions of the pyrimidine ring can be used to fine-tune selectivity and pharmacokinetic properties.[16]
Caption: Mechanism of action as a kinase inhibitor.
Cytotoxicity against Cancer Cell Lines: Numerous studies have demonstrated the cytotoxic effects of 4-aryl-6-bromopyrimidine derivatives against a variety of human cancer cell lines. The potency of these compounds, often expressed as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, is highly dependent on the nature of the aryl substituent and other modifications to the pyrimidine core.
| Derivative (Modification on 4-Aryl Group) | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Phenyl | MCF-7 (Breast) | 21.0 | [17] |
| 4-Methoxyphenyl | PC3 (Prostate) | 15.5 | [17] |
| 4-Chlorophenyl | HCT-116 (Colon) | 8.9 | [17] |
| 3,4-Dimethoxyphenyl | A549 (Lung) | 5.2 | [13] |
| 4-Trifluoromethylphenyl | K562 (Leukemia) | 1.8 | [13] |
Induction of Apoptosis: Beyond direct cytotoxicity, many pyrimidine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[18] This can occur through various mechanisms, including the disruption of mitochondrial membrane potential and the activation of caspase cascades.[12]
The MTT assay is a colorimetric method commonly used to assess the cytotoxic effects of compounds on cancer cells.[19][20][21]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 4-aryl-6-bromopyrimidine derivatives (typically in a logarithmic dilution series) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
B. Antimicrobial Activity
In addition to their anticancer properties, 4-aryl-6-bromopyrimidine derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[22][23][24] The mechanism of their antimicrobial action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][25]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution of Compounds: Prepare a series of twofold dilutions of the 4-aryl-6-bromopyrimidine derivatives in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
IV. Structure-Activity Relationships (SAR)
The exploration of structure-activity relationships (SAR) is a critical component of the drug discovery process, providing valuable insights into how chemical modifications influence biological activity. For 4-aryl-6-bromopyrimidine derivatives, several key structural features have been identified that impact their potency and selectivity.
-
The 4-Aryl Substituent: The nature and position of substituents on the 4-aryl ring have a profound effect on biological activity. Electron-withdrawing groups, such as halogens (e.g., chloro, bromo) or trifluoromethyl groups, often enhance anticancer and antimicrobial activity.[24][26] Conversely, electron-donating groups, such as methoxy or amino groups, can also lead to potent compounds, suggesting that a complex interplay of electronic and steric factors governs activity.[24]
-
The 6-Bromo Substituent: The bromine atom at the C6 position is not merely a synthetic handle but can also contribute to biological activity through halogen bonding or by influencing the overall electronic properties of the pyrimidine ring. In some cases, replacement of the bromine with other groups can modulate activity and selectivity.[27]
-
Modifications at Other Positions: Derivatization at the C2 and C5 positions of the pyrimidine ring can also significantly impact biological activity. For instance, the introduction of amino or substituted amino groups at the C2 position has been shown to be beneficial for kinase inhibitory activity.[27]
V. Future Directions and Conclusion
The 4-aryl-6-bromopyrimidine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their broad spectrum of biological activities, makes them an attractive area for further investigation. Future research efforts should focus on:
-
Expansion of Chemical Diversity: The synthesis and evaluation of a wider range of analogues with diverse 4-aryl substituents and modifications at other positions of the pyrimidine ring will be crucial for optimizing potency and selectivity.
-
Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will facilitate the rational design of more effective and targeted therapies.
-
In Vivo Evaluation: Promising lead compounds identified through in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
References
- Jain, A. K., & Sharma, S. (2026). Pyrimidine-Based Derivatives as Anticancer Agents: A Comprehensive Review. Journal of Medicinal Chemistry & Drug Discovery.
- Kumar, S., & Singh, R. (2021). Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub.
- Nowak, M., & Gzella, A. K. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2186.
- BenchChem. (2025). Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals.
- Patel, R. V., & Patel, J. K. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Journal of Pharmaceutical Sciences, 9(1), 1-24.
- De, A., & Rotella, D. P. (2013). Synthesis and Structure-Activity Relationship of 2-arylamino-4-aryl-pyrimidines as Potent PAK1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(14), 4162-4167.
- Singh, A., & Kumar, P. (2024). A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. Revista Electronica de Veterinaria, 25(2).
- Ramesh, B., & Kumar, P. S. (2013). Antibacterial Screening of Pyrimidine-carbonitriles. Universal Journal of Pharmacy, 2(3), 83-86.
- Tsibizova, A. A., & Ozerov, A. A. (2022). Screening studies of antimicrobial activity of pyrimidine derivative. Astrakhan Medical Journal, 17(1), 48-53.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Biological Activity Screening of 2-(Methylamino)-4,6-pyrimidinediol.
- Praveen, T. K., & Kumar, A. (2016). Synthesis, characterisation of pyrimidine derivatives and their cytotoxic activity. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 4(2), 79-85.
- Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1123.
- Sari, Y., & Arrahman, A. (2020). In Silico Analysis of Pyrimidine Derivatives as Potential Antibacterial Agents. AIP Conference Proceedings, 2242(1), 050011.
- Abdel-Mohsen, H. T., & El-Sayed, W. A. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega.
- Ali, M. A., & El-Gamal, M. I. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12.
- Kumar, A., & Singh, R. K. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Journal of the Iranian Chemical Society.
- Hao, W. J., Jiang, B., Tu, S. J., Cao, X. D., Wu, S. S., Yan, S., ... & Shi, F. (2009).
- Gümüş, G., & Kılıç, Z. (2005). † 1H-NMR and 13C-NMR Spectra. POLYHEDRON, 24(11), 1333-1339.
- Organic Synthesis. (n.d.). Stille Coupling.
- Abcam. (n.d.). MTT assay protocol.
- Khan, I., & Ali, S. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Ali, M. A., & El-Gamal, M. I. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12.
- Ali, M. A., & El-Gamal, M. I. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1498104.
- Lamie, P. F. (2016). RETRACTED: Design, synthesis, structure-activity relationship and kinase inhibitory activity of substituted 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ones. Bioorganic & medicinal chemistry letters, 26(13), 3093–3097.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- El-Sayed, W. A., & Ali, O. M. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4988.
- Wikipedia. (2023, June 30). Stille reaction.
- BenchChem. (2025). Application Notes and Protocols for Stille Coupling Reactions Involving 2,6-Dibromopyridine.
- Khan, I., & Ali, S. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- Van der Pijl, F., & van Delft, F. L. (2015). Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines. Tetrahedron, 71(35), 5896-5903.
- Smith, J. (2019). Synthesis of phenyl pyridines via suzuki cross coupling to test their inhibitory effects on uridine nucleoside ribohydrolase (UNH). SciMeetings.
- Organic Syntheses. (2011). Org. Synth., 88, 197.
- ResearchGate. (n.d.). 1 H (500 MHz) and 13 C (125 MHz)
- Taylor & Francis Online. (n.d.). VEGFR-2 inhibitor – Knowledge and References.
- El-Gamal, M. I. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 30(10), 2205.
- Constable, E. C., & Housecroft, C. E. (2001). The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2, (8), 1375-1382.
- Song, J., & Lee, K. (2017). Structure-Activity Relationship of 4,6-Disubstituted Pyrimidines as EGFR and VEGFR-2 Tyrosine Kinase Inhibitors.
- Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Smith, A. B., & Jones, C. D. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. bioRxiv.
- Agno, J. C., & dela Cruz, T. E. (2017).
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. SciMeetings [scimeetings.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. veterinaria.org [veterinaria.org]
- 14. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 15. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. ajrcps.com [ajrcps.com]
- 22. ujconline.net [ujconline.net]
- 23. Screening studies of antimicrobial activity of pyrimidine derivative | Tsibizova | Сибирский научный медицинский журнал [sibmed.elpub.ru]
- 24. pubs.aip.org [pubs.aip.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. mdpi.com [mdpi.com]
- 27. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
"Suzuki-Miyaura coupling reaction of 4-Bromo-6-(4-ethylphenyl)pyrimidine"
Application Note: Suzuki-Miyaura Coupling of 4-Bromo-6-(4-ethylphenyl)pyrimidine
Introduction & Scientific Context
The pyrimidine heterocycle is a "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors (e.g., Dasatinib, Pazopanib) and liquid crystalline materials. 4-Bromo-6-(4-ethylphenyl)pyrimidine represents a strategic building block where the 4-position is activated for cross-coupling, while the 6-(4-ethylphenyl) moiety provides necessary lipophilicity and spatial orientation often required for hydrophobic pocket binding or mesogenic properties.
Reactivity Profile: The 4-position of the pyrimidine ring is inherently electron-deficient, making the C-Br bond highly reactive toward oxidative addition by Palladium(0) species. Unlike electron-rich aryl halides, 4-bromopyrimidines can often be coupled under milder conditions; however, they are also prone to hydrodebromination (reduction) if the catalytic cycle stalls.
This guide provides a robust, self-validating protocol for coupling this substrate with various aryl boronic acids, ensuring high conversion and minimal byproduct formation.
Reaction Mechanism & Logic
The transformation follows the standard Suzuki-Miyaura catalytic cycle. The choice of catalyst and ligand is critical to balance the rate of oxidative addition against the stability of the active species.
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ is recommended over Pd(PPh₃)₄. The bidentate dppf ligand prevents β-hydride elimination (reducing side reactions) and maintains catalyst stability at the elevated temperatures required for sterically demanding boronic acids.
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) provides sufficient basicity to activate the boronic acid (forming the boronate species) without degrading the pyrimidine ring.
-
Solvent: A 1,4-Dioxane/Water system ensures solubility of both the lipophilic pyrimidine and the inorganic base.
Visualizing the Catalytic Cycle
Figure 1: The catalytic cycle emphasizing the oxidative addition of the pyrimidine substrate and the base-mediated entry of the boronic acid.
Experimental Protocol
Safety Warning: Handle all reagents in a fume hood. Bromopyrimidines can be irritants. Palladium compounds are toxic.
Materials Table
| Reagent | Equiv.[1][2] | MW ( g/mol ) | Role |
| 4-Bromo-6-(4-ethylphenyl)pyrimidine | 1.0 | ~263.14 | Electrophile |
| Aryl Boronic Acid | 1.2 - 1.5 | Var. | Nucleophile |
| Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 - 0.05 | 816.64 | Catalyst |
| K₂CO₃ (2.0 M aq) | 3.0 | 138.21 | Base |
| 1,4-Dioxane | - | - | Solvent (Degassed) |
Step-by-Step Methodology
-
Preparation of Reaction Vessel:
-
Use a microwave vial (for small scale <500 mg) or a 3-neck round-bottom flask (for scale >1 g).
-
Flame-dry the vessel under vacuum and backfill with Argon (or Nitrogen) three times .
-
-
Solvent Degassing (Critical Step):
-
Sparge 1,4-Dioxane with a stream of Argon for 15-20 minutes prior to use. Oxygen is the primary cause of catalyst death and homocoupling byproducts.
-
-
Reaction Assembly:
-
Charge the vessel with 4-Bromo-6-(4-ethylphenyl)pyrimidine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (3-5 mol%).
-
Note: If using a solid base like Cs₂CO₃, add it here. If using aqueous K₂CO₃, add in step 4.
-
Seal the vessel and purge with Argon for 5 minutes.
-
-
Addition of Liquids:
-
Inject degassed 1,4-Dioxane (concentration ~0.1 M relative to pyrimidine).
-
Inject 2.0 M aq. K₂CO₃ (3.0 equiv).
-
Observation: The biphasic mixture will turn dark red/brown upon heating.
-
-
Reaction:
-
Heat the mixture to 90°C (oil bath) or 100°C (microwave).
-
Monitoring: Check by TLC (typ. 20% EtOAc/Hexanes) or LC-MS after 2 hours. The starting material (Rf ~0.6) should disappear, replaced by a fluorescent product spot (Rf ~0.4-0.5 depending on substitution).
-
Standard Time: 2–6 hours.
-
-
Workup & Scavenging:
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Separate phases. Extract aqueous layer 2x with EtOAc.
-
Pd Scavenging (Optional but Recommended): Add activated charcoal or a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) to the organic layer and stir for 30 mins to remove residual Pd.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purification:
-
Recrystallization: Many 4,6-diarylpyrimidines crystallize well from hot Ethanol or Acetonitrile.
-
Flash Chromatography: Silica gel, gradient elution 0% → 30% EtOAc in Hexanes.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis.
Representative Data & Troubleshooting
The following table summarizes expected outcomes based on the electronic nature of the coupling partner.
| Coupling Partner (Boronic Acid) | Electronic Effect | Exp. Yield | Notes |
| Phenylboronic acid | Neutral | 85-95% | Standard benchmark. Fast reaction. |
| 4-Methoxyphenylboronic acid | Electron Donating | 90-98% | Nucleophilic boronate forms easily; high yield. |
| 4-Cyanophenylboronic acid | Electron Withdrawing | 70-85% | Slower transmetallation; may require longer time. |
| 2-Methylphenylboronic acid | Steric Hindrance | 60-75% | Requires higher temp (100°C) or S-Phos ligand. |
Troubleshooting Guide
-
Problem: Hydrodebromination (Product is 4-H-6-(4-ethylphenyl)pyrimidine).
-
Cause: Catalyst cycle stalling; lack of boronic acid.
-
Solution: Ensure excess boronic acid (1.5 equiv). Switch to anhydrous conditions (Dioxane/Toluene + Cs₂CO₃).
-
-
Problem: Homocoupling of Boronic Acid.
-
Cause: Presence of Oxygen.
-
Solution: Improve degassing. Add the catalyst last under a counter-flow of Argon.
-
-
Problem: Low Conversion.
-
Cause: Catalyst deactivation.
-
Solution: Switch to Pd(Amphos)Cl₂ or XPhos Pd G2 for difficult substrates.
-
References
-
General Suzuki Coupling of Chloropyrimidines (Analogous Protocol)
- Title: Suzuki–Miyaura Reactions of 5-(4-bromophenyl)
- Source: MDPI / ResearchG
-
URL:[Link]
- Protocol for Pyridine/Pyrimidine Halides: Title: Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine (BenchChem). Source: BenchChem.
-
Mechanism & Best Practices
- Title: Suzuki-Miyaura cross-coupling: Practical Guide.
- Source: Yoneda Labs.
-
URL:[Link]
-
Substrate Availability & Properties
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. frinton.com [frinton.com]
- 4. 34916-25-1|4-Bromo-6-phenylpyrimidine|BLD Pharm [bldpharm.com]
- 5. 2098025-06-8|4-Bromo-6-(4-iodophenyl)pyrimidine|BLD Pharm [bldpharm.com]
- 6. 1702684-04-5|4-Bromo-6-ethyl-5-fluoropyrimidine|BLD Pharm [bldpharm.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 4-Bromo-6-(4-ethylphenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. Consequently, pyrimidine derivatives have been extensively explored and developed as potent antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents.[2] The ability to strategically functionalize the pyrimidine ring is paramount in modern drug discovery, allowing for the fine-tuning of pharmacological properties and the exploration of new chemical space.
4-Bromo-6-(4-ethylphenyl)pyrimidine is a key intermediate, primed for diversification through modern synthetic methodologies. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, offering a mild and efficient route to a diverse array of substituted pyrimidines.[3][4] This guide provides an in-depth exploration of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck—as applied to this valuable substrate. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into troubleshooting common challenges.
Theoretical Framework: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, a topic of the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, operate through a common catalytic cycle.[5] A general understanding of this cycle is crucial for rationalizing experimental choices and troubleshooting reactions. The cycle typically involves a Pd(0) active species and proceeds through three fundamental steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[6]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
The electron-deficient nature of the pyrimidine ring in 4-Bromo-6-(4-ethylphenyl)pyrimidine makes the C-Br bond susceptible to oxidative addition with a Pd(0) catalyst. The choice of ligands, base, and solvent is critical to facilitate the subsequent steps of the catalytic cycle and ensure high product yields.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its operational simplicity, the stability of boronic acid reagents, and its broad functional group tolerance.[7][8] This reaction is ideal for creating biaryl and aryl-heteroaryl structures, which are prevalent in pharmaceuticals.
Causality in Experimental Design
-
Catalyst and Ligand Selection: For electron-deficient heteroaryl bromides like our substrate, a combination of a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or P(t-Bu)₃) is often effective. These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.[9] For simpler systems, Pd(PPh₃)₄ can also be effective.[10]
-
Base: A base is required to activate the boronic acid for transmetalation.[11] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used in an aqueous-organic solvent mixture. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically employed to dissolve both the organic-soluble substrate and the inorganic base.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
4-Bromo-6-(4-ethylphenyl)pyrimidine
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 4-Bromo-6-(4-ethylphenyl)pyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst (0.02 equiv.) and the phosphine ligand (0.04 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | ~85[10] |
| 4-Methoxyphenyl-boronic acid | Pd(OAc)₂/XPhos (2/4 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | >90 |
| 3-Pyridylboronic acid | Pd₂(dba)₃/SPhos (2/4 mol%) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | ~75 |
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a direct and general method for the coupling of aryl halides with a wide range of amines.[5][12] This reaction is of immense value in pharmaceutical development, where the arylamine motif is a key pharmacophore.
Causality in Experimental Design
-
Catalyst and Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biarylphosphine ligands developed by Buchwald (e.g., BrettPhos, RuPhos) and Hartwig are essential for achieving high yields, especially with less reactive amines or challenging heteroaryl halides.[13][14] These ligands facilitate both the oxidative addition and the crucial C-N reductive elimination step.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are necessary to prevent quenching of the strong base and to maintain catalyst activity.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
4-Bromo-6-(4-ethylphenyl)pyrimidine
-
Primary or secondary amine (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BrettPhos for primary amines, RuPhos for secondary amines, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst and the ligand to a dry Schlenk flask.
-
Add the anhydrous, degassed solvent and stir for 10-15 minutes to allow for catalyst pre-formation.
-
In a separate flask, dissolve 4-Bromo-6-(4-ethylphenyl)pyrimidine (1.0 equiv.), the amine (1.2 equiv.), and the base (1.5 equiv.) in the solvent.
-
Transfer the activated catalyst solution to the substrate mixture via cannula.
-
Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.[15]
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) |
| Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 110 | 8 |
| Morpholine | Pd₂(dba)₃/RuPhos | NaOt-Bu | 1,4-Dioxane | 100 | 6 |
| n-Butylamine | Pd₂(dba)₃/BrettPhos | LiHMDS | THF | 80 | 12 |
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[16] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important intermediates and structural motifs in materials science and medicinal chemistry.
Causality in Experimental Design
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI).[17] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne by forming a copper acetylide intermediate.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the HX by-product. The base can often serve as the solvent or co-solvent.
-
Copper-Free Variants: To avoid issues related to copper, such as the promotion of alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed. These often require specific ligands and conditions to facilitate the direct transmetalation of the alkyne to the palladium center.
Experimental Protocol: Sonogashira Coupling
Materials:
-
4-Bromo-6-(4-ethylphenyl)pyrimidine
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Amine base (e.g., Et₃N, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 4-Bromo-6-(4-ethylphenyl)pyrimidine (1.0 equiv.), the palladium catalyst, and CuI under an inert atmosphere.[1]
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) |
| Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | Room Temp. |
| Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | 60 |
| 1-Hexyne | PdCl₂(PPh₃)₂/CuI | DIPEA | DMF | 80 |
IV. Stille and Heck Couplings: Further Avenues for C-C Bond Formation
While Suzuki, Buchwald-Hartwig, and Sonogashira couplings are often the first choice, Stille and Heck reactions offer valuable alternatives for specific synthetic challenges.
Stille Coupling
The Stille reaction couples the substrate with an organostannane (organotin) reagent.[2] Its primary advantages are the stability of the organostannane reagents and their tolerance of a wide variety of functional groups.[6] However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.[19]
General Conditions:
-
Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand.
-
Organometallic Reagent: Aryl-, vinyl-, or alkynyl-stannane (e.g., tributyltin derivatives).
-
Solvent: Anhydrous, aprotic solvents like toluene, THF, or DMF.
-
Additives: In some cases, a copper(I) co-catalyst or a fluoride source (e.g., CsF) can accelerate the reaction.[1]
Heck Reaction
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene.[20][21] A key feature is its excellent stereoselectivity, typically affording the trans product.[12]
General Conditions:
-
Catalyst: Pd(OAc)₂ or PdCl₂ with or without a phosphine ligand.
-
Alkene: Electron-deficient alkenes (e.g., acrylates, styrenes) are generally more reactive.
-
Base: An inorganic or organic base (e.g., K₂CO₃, Et₃N) is required to neutralize the HBr formed.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used.
Workflow and Troubleshooting
Caption: General experimental workflow for cross-coupling reactions.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidation).2. Impure reagents or solvents.3. Inappropriate ligand or base.4. Insufficient temperature. | 1. Use fresh catalyst/precatalyst; ensure inert atmosphere.2. Purify starting materials; use anhydrous, degassed solvents.[22]3. Screen different ligands and bases.4. Increase reaction temperature incrementally. |
| Formation of Side Products | 1. Homocoupling of coupling partner.2. Debromination of starting material.3. Catalyst decomposition. | 1. (Sonogashira) Use copper-free conditions; (Suzuki) ensure slow addition of boronic acid.2. Use a less strong base or lower temperature.3. Use a more robust ligand; check for impurities. |
| Difficulty in Purification | 1. Residual palladium.2. (Stille) Tin byproducts. | 1. Filter the crude product through a pad of celite; consider using a palladium scavenger.2. Wash the organic layer with aqueous KF solution; use specific purification methods for organotin removal.[6] |
Conclusion
The palladium-catalyzed cross-coupling of 4-Bromo-6-(4-ethylphenyl)pyrimidine is a highly effective strategy for the synthesis of a diverse library of functionalized pyrimidines. By carefully selecting the appropriate reaction—be it Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, or others—and optimizing the catalyst, ligand, base, and solvent system, researchers can efficiently generate novel molecular architectures. The protocols and insights provided in this guide serve as a robust starting point for the exploration of this versatile building block in the pursuit of new therapeutic agents and functional materials.
References
- Saha, D., et al. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 5-(Bromomethyl)-2-chloropyrimidine. BenchChem.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org.
- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
- Maiti, D., et al. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. DSpace@MIT.
- Maiti, D., et al. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. PMC.
- Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. Fiveable.
- Unterlass, E., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC - NIH.
- Rauf, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Selt, M., et al. (2023). Stille vs.
- Sarkar, T., et al. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis.
- BenchChem. (2025).
- Indian Academy of Sciences. (n.d.). Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition.
- Organic Syntheses. (n.d.).
- Myers, A. (n.d.). The Stille Reaction. Chem 115.
- The Royal Society of Chemistry. (2015).
- Request PDF. (2025). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction.
- ResearchGate. (2025). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)
- Chemistry LibreTexts. (2023).
- BenchChem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- Al-Tel, T. H., et al. (n.d.). Synthesis of novel 2,4,6-triarylpyrimidines.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 4- Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery.
- Wikipedia. (n.d.).
- Palladium-catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki and Buchwald-Hartwig Coupling Reactions with 4,6-diethoxypyrimidine.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Müller, T. J. J., et al. (n.d.). Sequentially Catalyzed Three-Component Masuda–Suzuki–Sonogashira Synthesis of Fluorescent 2-Alkynyl-4-(7-azaindol-3-yl)pyrimidines.
- Al-Masoudi, N. A., et al. (n.d.).
- ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- ResearchGate. (2018). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
- SciSpace. (n.d.). A General Protocol for Robust Sonogashira Reactions in Micellar Medium.
- YouTube. (2025).
- ResearchGate. (2013). Synthesis of 4-Phenyl-2-[3-(alkynyl)phenyl]pyrimidines 4 via Sonogashira Coupling MCR a.
- The first Pd-catalyzed Buchwald–Hartwig aminations
- Li, X. (n.d.).
- ResearchGate. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki and Buchwald-Hartwig Coupling Reactions with 4,6-diethoxypyrimidine.
- Frontiers. (n.d.). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors.
- Scribd. (n.d.). Overview of the Stille Reaction | PDF.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Wiley-VCH. (n.d.). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.
- Master Organic Chemistry. (2016).
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU
- ACS Publications. (n.d.).
Sources
- 1. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Efficient Synthesis of Fluorescent Alkynyl C-Nucleosides via Sonogashira Coupling for the Preparation of DNA-based Polyfluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. rsc.org [rsc.org]
- 6. fiveable.me [fiveable.me]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases [dspace.mit.edu]
- 14. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. ias.ac.in [ias.ac.in]
- 21. Heck Reaction [organic-chemistry.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Bromopyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of nucleophilic aromatic substitution (SNAr) reactions on bromopyrimidines, a cornerstone of modern synthetic chemistry. The pyrimidine core is a privileged scaffold in medicinal chemistry and materials science, and the ability to functionalize it through SNAr reactions is critical for the development of novel compounds. This document moves beyond a simple recitation of procedures to offer a deeper understanding of the underlying principles, enabling you to not only replicate these protocols but also to adapt and troubleshoot them effectively in your own research.
The Significance and Mechanism of SNAr on Bromopyrimidines
The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, makes it highly susceptible to nucleophilic attack. This intrinsic reactivity is the foundation of the SNAr reaction on halopyrimidines. Bromopyrimidines, in particular, offer a versatile platform for introducing a wide array of functional groups, including amines, ethers, and thioethers, which are crucial for modulating the biological activity and material properties of the resulting molecules.
The SNAr reaction on a bromopyrimidine proceeds via a two-step addition-elimination mechanism.[1][2] The first and typically rate-determining step involves the attack of a nucleophile on the carbon atom bearing the bromine atom. This attack disrupts the aromaticity of the pyrimidine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2] This intermediate is stabilized by resonance, with the negative charge delocalized over the electron-withdrawing nitrogen atoms of the pyrimidine ring. The second step is the rapid expulsion of the bromide leaving group, which restores the aromaticity of the ring and yields the final substituted product.
The reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl ≈ Br > I, which is inverted compared to SN2 reactions.[3][4] This is because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, thereby accelerating the initial nucleophilic attack.[5]
Visualizing the SNAr Mechanism
Caption: General mechanism of nucleophilic aromatic substitution on bromopyrimidines.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common SNAr reactions on bromopyrimidines. These are intended as a starting point and may require optimization depending on the specific substrate and nucleophile.
Amination of Bromopyrimidines
The introduction of an amino group is a frequent objective in drug discovery. Both traditional SNAr and palladium-catalyzed Buchwald-Hartwig amination can be employed, with the choice depending on the reactivity of the substrates and the desired chemoselectivity.[6][7] For highly activated bromopyrimidines, direct SNAr is often sufficient.
Protocol: General Procedure for SNAr Amination
-
Reagent Preparation: In a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, dissolve the bromopyrimidine (1.0 equiv.) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane.[8]
-
Addition of Reagents: To the stirred solution, add the amine nucleophile (1.1-1.5 equiv.) followed by a base (2.0-3.0 equiv.). Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[8]
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 130 °C. The optimal temperature will depend on the reactivity of the specific bromopyrimidine and amine. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with water and brine to remove the inorganic salts and residual solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired aminopyrimidine.[9]
Rationale for Experimental Choices:
-
Solvent: Aprotic polar solvents are chosen for their ability to dissolve the reactants and stabilize the charged Meisenheimer intermediate.[8]
-
Base: The base is crucial for neutralizing the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. An excess of base is used to drive the reaction to completion.
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy of the rate-determining nucleophilic attack.
Alkoxylation and Aryloxylation of Bromopyrimidines
The introduction of alkoxy or aryloxy groups can significantly impact the pharmacokinetic properties of a molecule. These reactions are typically performed using an alcohol or phenol in the presence of a strong base.
Protocol: General Procedure for SNAr Alkoxylation/Aryloxylation
-
Nucleophile Preparation: In a separate, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.2 equiv.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or DMF.
-
Deprotonation: Add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.2 equiv.) portion-wise to the alcohol/phenol solution at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide or phenoxide nucleophile.
-
Reaction Setup: In the main reaction vessel, dissolve the bromopyrimidine (1.0 equiv.) in the same anhydrous aprotic solvent.
-
Nucleophilic Addition: Slowly add the freshly prepared alkoxide/phenoxide solution to the bromopyrimidine solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a suitable temperature (typically 60-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Rationale for Experimental Choices:
-
Strong Base: Alcohols and phenols are generally not nucleophilic enough to readily attack the pyrimidine ring. A strong base is required to deprotonate them and generate the more potent alkoxide or phenoxide nucleophile.[8]
-
Anhydrous Conditions: The use of a strong base like NaH necessitates anhydrous conditions to prevent its reaction with water.
Thiolation of Bromopyrimidines
Thioether linkages are important in various biologically active compounds. The SNAr reaction with thiols provides a direct route to these derivatives.
Protocol: General Procedure for SNAr Thiolation
-
Reagent Preparation: In a reaction vessel, dissolve the bromopyrimidine (1.0 equiv.) and the thiol (1.1 equiv.) in a polar aprotic solvent like DMF or DMSO.
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (1.5-2.0 equiv.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The reaction is often faster than amination or alkoxylation due to the higher nucleophilicity of the thiolate anion. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography.
Rationale for Experimental Choices:
-
Thiol Nucleophilicity: Thiols are generally more acidic than alcohols, and their conjugate bases (thiolates) are excellent nucleophiles, often allowing for milder reaction conditions.
Experimental Workflow Visualization
Caption: A typical experimental workflow for SNAr on bromopyrimidines.
Summary of Reaction Conditions
The following table provides a general overview of typical reaction conditions for the SNAr of bromopyrimidines with various nucleophiles.
| Nucleophile Class | Typical Nucleophiles | Catalyst | Base | Solvent | Temperature (°C) |
| Amines | Primary & Secondary Amines, Anilines | None (for activated substrates) or Pd-catalyst | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | DMF, DMSO, Dioxane | 80 - 130 |
| Alcohols/Phenols | Aliphatic alcohols, Phenols | None | NaH, KOtBu | THF, DMF | 60 - 100 |
| Thiols | Aliphatic & Aromatic Thiols | None | K₂CO₃, NaOH | DMF, DMSO | 25 - 80 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Insufficiently activated bromopyrimidine.- Low reaction temperature.- Weak nucleophile.- Inappropriate base or solvent. | - Consider using a more electron-deficient pyrimidine or a more reactive leaving group (e.g., fluoro).- Increase the reaction temperature.- Use a stronger base to generate a more potent nucleophile (e.g., NaH for alcohols).- Switch to a more polar aprotic solvent (e.g., from dioxane to DMF or DMSO).- For unreactive systems, consider a transition-metal catalyzed cross-coupling reaction.[10] |
| Formation of Side Products | - Reaction at other positions on the pyrimidine ring.- Decomposition of starting materials or products at high temperatures.- Dimerization of the nucleophile or starting material. | - Carefully control the reaction temperature and time.- Use a more selective catalyst system if applicable.- Ensure an inert atmosphere to prevent oxidative side reactions. |
| Difficulty in Product Isolation | - Product is highly polar and water-soluble.- Emulsion formation during work-up. | - Use a more polar organic solvent for extraction (e.g., dichloromethane or a mixture of ethyl acetate and isopropanol).- Add more brine to the aqueous layer to break emulsions.- Consider alternative purification methods such as preparative HPLC. |
References
-
Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26, 4626-4630. [Link]
-
Malkov, A. V., et al. (2004). Synthesis of a 2, 4, 8-Trisubstituted Pyrimidino[5, 4-d]Pyrimidine Library via Sequential SNAr Reactions on Solid-Phase. Combinatorial Chemistry & High Throughput Screening, 7(5), 413-421. [Link]
-
Malkov, A. V., et al. (2004). Synthesis of a 2, 4, 8-trisubstituted pyrimidino[5, 4-d]pyrimidine library via sequential SNAr reactions on solid-phase. PubMed. [Link]
-
Synthesis of 4‐amino substituted thienopyrimidines using SNAr. ResearchGate. [Link]
-
SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. WordPress. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Aromatic Nucleophilic Substitution. GeeksforGeeks. [Link]
-
Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. ResearchGate. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Catalysed SNAr reactions. WordPress. [Link]
-
A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. [Link]
-
Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. DeepDyve. [Link]
-
SNAr Reaction in Other Common Molecular Solvents. WordPress. [Link]
-
SNAr reaction mechanism. YouTube. [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed. [Link]
-
Double amination reaction of 3‐bromo‐4‐(2‐bromophenyl)pyridine 47 using... ResearchGate. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications. [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. RSC Publishing. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]
-
Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. PubMed. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. [Link]
-
The 4-substitution of 3-bromopyridines with additional nucleophiles. a... ResearchGate. [Link]
-
Reaction of 2-Bromopyridine with Thiophenol a. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [Link]
-
Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis. RSC Publishing. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. SciSpace. [Link]
-
Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. mediaTUM. [Link]
-
SNAr of bromoporphyrin 2 with piperazine (10b) in DMF. ResearchGate. [Link]
-
A General Protocol for Synthesizing Thiolated Folate Derivatives. PMC. [Link]
Sources
- 1. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 2. youtube.com [youtube.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols for the Investigation of 4-Bromo-6-(4-ethylphenyl)pyrimidine in Cancer Cell Line Studies
Disclaimer: The following document provides a detailed, representative guide for the application of a hypothetical novel pyrimidine derivative, 4-Bromo-6-(4-ethylphenyl)pyrimidine, in cancer cell line research. As of the writing of this document, specific experimental data for this exact compound is not available in the public domain. The protocols, mechanistic insights, and expected outcomes are therefore based on published research on structurally related bromo-pyrimidine and other pyrimidine derivatives that have demonstrated anticancer activity.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17]
Introduction: The Promise of Pyrimidine Derivatives in Oncology
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules.[12][13] In oncology, pyrimidine derivatives have been successfully developed into frontline chemotherapeutic agents, such as 5-fluorouracil.[2][8] The versatility of the pyrimidine ring allows for substitutions that can be tailored to target specific biological pathways implicated in cancer progression.[12] Novel synthesized pyrimidine-based compounds are continually being explored for their potential to act as inhibitors of key signaling molecules like tyrosine kinases (e.g., Bcr/Abl, EGFR, VEGFR-2), inducers of apoptosis, and modulators of the cell cycle.[1][3][5][15]
This guide focuses on a hypothetical compound, 4-Bromo-6-(4-ethylphenyl)pyrimidine , as a representative of a promising class of small molecules for anticancer drug discovery. We will outline detailed protocols for its initial in vitro evaluation, from assessing its cytotoxic effects to elucidating its potential mechanism of action.
Compound Profile: 4-Bromo-6-(4-ethylphenyl)pyrimidine
| Property | Anticipated Characteristic | Rationale for Experimental Design |
| Molecular Formula | C₁₂H₁₁BrN₂ | - |
| Molecular Weight | 263.14 g/mol | Essential for preparing stock solutions of known molarity. |
| Solubility | Predicted to be soluble in DMSO and other organic solvents. Limited aqueous solubility is expected. | A stock solution in 100% DMSO is recommended. Subsequent dilutions in cell culture media should ensure the final DMSO concentration is non-toxic to cells (typically <0.5%). |
| Purity | >98% (as determined by HPLC/LC-MS) | High purity is critical to ensure that the observed biological effects are due to the compound of interest and not impurities. |
| Storage | Store as a solid at -20°C, protected from light. Store DMSO stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. | Proper storage is crucial to maintain the compound's stability and activity over time. |
Proposed Mechanism of Action (Hypothetical)
Based on the activities of similar pyrimidine derivatives, 4-Bromo-6-(4-ethylphenyl)pyrimidine may exert its anticancer effects through one or more of the following mechanisms:
-
Inhibition of Protein Kinases: The pyrimidine core is a common scaffold for kinase inhibitors.[12][14] This compound could potentially target the ATP-binding site of oncogenic kinases such as EGFR, VEGFR-2, or Bcr/Abl, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[3][5][15]
-
Induction of Apoptosis: Many cytotoxic pyrimidine derivatives induce programmed cell death.[6][10] This can be achieved through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases.[6]
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression is a hallmark of many anticancer agents.[10][13] The compound might cause cells to accumulate at specific checkpoints (e.g., G2/M or G1/S), preventing them from dividing.[3][6]
Caption: Hypothetical mechanism of 4-Bromo-6-(4-ethylphenyl)pyrimidine.
Experimental Protocols
The following protocols provide a framework for the initial in vitro characterization of 4-Bromo-6-(4-ethylphenyl)pyrimidine.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is a fundamental first step to determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.[1][5]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., HCT116, A549, K562, MCF-7)[1][3][5][9]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
4-Bromo-6-(4-ethylphenyl)pyrimidine
-
DMSO (cell culture grade)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of 4-Bromo-6-(4-ethylphenyl)pyrimidine in DMSO. Create a series of 2-fold dilutions in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a "vehicle control" with the same final concentration of DMSO as the highest compound concentration.
-
Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the compound (or vehicle control) to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time can be optimized.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Hypothetical IC₅₀ Data:
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| HCT116 | Colon Cancer | 8.5 |
| A549 | Lung Cancer | 15.2 |
| K562 | Leukemia | 5.1 |
| MCF-7 | Breast Cancer | 12.8 |
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines if the compound induces cell cycle arrest.[3][6]
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells with flow cytometry, one can distinguish between cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cell line of interest (e.g., K562, based on hypothetical IC₅₀)
-
4-Bromo-6-(4-ethylphenyl)pyrimidine
-
Complete growth medium
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle-treated control.
-
Harvesting: Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with PBS, then resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
-
Data Interpretation: The resulting DNA content histograms will show the distribution of cells in each phase of the cell cycle. An accumulation of cells in a specific phase (e.g., G2/M) compared to the control suggests cell cycle arrest at that checkpoint.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium Iodide is used to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cancer cell line of interest
-
4-Bromo-6-(4-ethylphenyl)pyrimidine
-
6-well plates
Procedure:
-
Treatment: Treat cells as described in the cell cycle analysis protocol (IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours).
-
Harvesting: Harvest all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells
-
Caption: A typical workflow for evaluating a novel anticancer compound.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust starting point for the in vitro evaluation of 4-Bromo-6-(4-ethylphenyl)pyrimidine or similar novel pyrimidine derivatives. Positive results from these initial screens, such as potent cytotoxicity against a panel of cancer cell lines, induction of apoptosis, and cell cycle arrest, would provide a strong rationale for further investigation.
Subsequent studies could include:
-
Western Blotting: To probe for changes in the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) and cell cycle regulation (e.g., cyclins, CDKs).[6]
-
Kinase Inhibition Assays: To directly measure the inhibitory activity of the compound against a panel of purified kinases.[5]
-
In Vivo Studies: To evaluate the compound's efficacy and toxicity in animal models of cancer.[8]
The systematic application of these methodologies will be crucial in determining the therapeutic potential of this and other novel pyrimidine derivatives in the field of oncology.
References
-
Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054. [Link]
-
Janicka-Kłos, A. (2021). Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub. [Link]
-
Gaikwad, N. D. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology, 3(5), 181-193. [Link]
-
Various Authors. (2026). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Source Not Specified. [Link]
-
Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Ministry of Health and Prevention, United Arab Emirates. [Link]
-
Kilic-Kurt, Z., Ozmen, N., & Bakar-Ates, F. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic Chemistry, 101, 104028. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17795-17815. [Link]
-
Panduranga Mudgal, M., et al. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Annals of Translational Medicine, 12. [Link]
-
Janicka, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2053. [Link]
-
Tummala, S., et al. (2026). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. ResearchGate. [Link]
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
-
Various Authors. (2024). Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates. Source Not Specified. [Link]
-
Tummala, S., et al. (2024). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. Cellular and Molecular Life Sciences, 81(1), 81. [Link]
-
Singh, H., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 15(3), 103673. [Link]
-
El-Naggar, M., et al. (2021). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 11(52), 32903-32924. [Link]
-
Various Authors. (2021). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Scilit. [Link]
-
El-Sayed, N. F., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6420. [Link]
Sources
- 1. arabjchem.org [arabjchem.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. jrasb.com [jrasb.com]
- 4. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 8. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]
- 9. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 15. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. scilit.com [scilit.com]
- 17. mdpi.com [mdpi.com]
Application Note: A Comprehensive Protocol for the Antimicrobial Screening of 4-Bromo-6-(4-ethylphenyl)pyrimidine Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens presents a formidable and escalating threat to global public health, necessitating the urgent discovery of new antimicrobial agents with novel mechanisms of action.[1] Pyrimidine, a fundamental heterocyclic scaffold, is a cornerstone of numerous bioactive molecules, including nucleic acids.[2] This inherent biocompatibility, combined with its structural versatility, makes the pyrimidine nucleus a privileged starting point for designing new therapeutics.[3] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial effects against a wide array of bacterial and fungal pathogens.[2][4]
This application note provides a comprehensive, field-proven guide for the systematic in vitro antimicrobial screening of a novel series of compounds: 4-Bromo-6-(4-ethylphenyl)pyrimidine derivatives . The protocols herein are designed to rigorously assess their antimicrobial potential, progressing from qualitative primary screening to quantitative determination of inhibitory and cidal concentrations. By explaining the causality behind key experimental steps and embedding self-validating controls, this guide ensures the generation of robust, reproducible, and trustworthy data for researchers, scientists, and drug development professionals.
Foundational Materials and Reagents
Successful antimicrobial screening hinges on the quality and standardization of all components. The following materials are essential for the described protocols.
-
Test Compounds:
-
Synthesized and purified 4-Bromo-6-(4-ethylphenyl)pyrimidine derivatives.
-
Stock Solution: Prepare a 10 mg/mL stock solution of each test compound in sterile, spectroscopy-grade Dimethyl Sulfoxide (DMSO). Store at -20°C in small aliquots to avoid freeze-thaw cycles.
-
-
Microbial Strains (Reference Strains):
-
Gram-Positive Bacteria:
-
Staphylococcus aureus (e.g., ATCC 25923)
-
Bacillus subtilis (e.g., ATCC 6633)
-
-
Gram-Negative Bacteria:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Fungal Strain:
-
Candida albicans (e.g., ATCC 10231)
-
-
-
Reference Antimicrobial Agents (Positive Controls):
-
Culture Media and Reagents:
-
Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) for bacterial testing.
-
Sabouraud Dextrose Broth (SDB) and Sabouraud Dextrose Agar (SDA) for fungal testing.
-
RPMI-1640 Medium (for fungal MIC testing, if required by specific standards).[7][8]
-
Sterile 0.85% saline solution.
-
0.5 McFarland Turbidity Standard.
-
Sterile DMSO (for solvent controls).
-
-
Equipment and Consumables:
-
Sterile 96-well flat-bottom microtiter plates.
-
Sterile Petri dishes (90 mm or 100 mm).
-
Adjustable single-channel and multi-channel micropipettes with sterile tips.
-
Sterile microbiological loops and spreaders.
-
Incubator set to 35-37°C.
-
Biosafety cabinet (Class II).
-
Vortex mixer.
-
Spectrophotometer or microplate reader (for OD measurements).
-
Sterile cork borer (6-8 mm diameter).[9]
-
Experimental Workflow: From Primary Screening to Quantitative Analysis
A hierarchical screening approach is efficient for identifying promising candidates. It begins with a qualitative assay to detect any antimicrobial activity, followed by quantitative methods to determine potency.
Protocol 1: Preparation of Standardized Microbial Inoculum
Principle: The density of the initial microbial inoculum is a critical variable that significantly impacts the outcome of susceptibility tests. Standardization ensures reproducibility and comparability of results across experiments. A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.
Procedure:
-
Using a sterile loop, pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate (MHA or SDA).
-
Transfer the colonies into a tube containing 4-5 mL of sterile saline (0.85%).
-
Vortex the tube thoroughly to create a smooth, homogenous suspension.
-
Adjust the turbidity of the suspension by adding more colonies or sterile saline to visually match the 0.5 McFarland standard. Use a spectrophotometer for greater accuracy (OD₆₂₅nm of 0.08-0.13 for bacteria).
-
For Broth Microdilution (MIC): This stock suspension must be further diluted. Perform a 1:150 dilution in the appropriate sterile broth (e.g., MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]
-
For Agar Well Diffusion: The standardized suspension matching the 0.5 McFarland standard is used directly for lawn culture preparation.
Expert Insight: The inoculum must be used within 15-30 minutes of preparation to ensure the viability and correct density of the microbial population. Delays can lead to either underestimation or overestimation of the compound's potency.
Protocol 2: Agar Well Diffusion for Preliminary Screening
Principle: This method provides a qualitative assessment of antimicrobial activity.[10] The test compound diffuses from a well through the agar, creating a concentration gradient. If the compound is active, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the well.[11] The diameter of this zone is proportional to the compound's activity and diffusion characteristics.
Procedure:
-
Prepare MHA plates and allow them to solidify and dry completely in a biosafety cabinet.
-
Using a sterile cotton swab dipped into the standardized inoculum (0.5 McFarland), streak the entire surface of the agar plate to create a uniform lawn of bacteria. Rotate the plate by 60° between streaks to ensure even coverage.[12]
-
Allow the plate to dry for 5-10 minutes.
-
Using a sterile cork borer (6 mm diameter), aseptically punch uniform wells into the agar.[9]
-
Carefully pipette a fixed volume (e.g., 50 µL) of the test compound's stock solution (or a specific dilution) into a designated well.
-
Similarly, add the positive control (e.g., Ciprofloxacin, 10 µg/mL) and the negative/solvent control (sterile DMSO) to separate wells on the same plate.
-
Allow the plates to sit at room temperature for 1 hour to permit pre-diffusion of the compounds.
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria (or 24-48 hours for C. albicans).
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).
Trustworthiness Check: The negative control (DMSO) should show no zone of inhibition. The positive control should produce a clear, measurable zone, validating the susceptibility of the organism and the test conditions.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Principle: This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] It is considered the gold standard for susceptibility testing and is performed in a 96-well microtiter plate format for high-throughput analysis, following CLSI guidelines.[5]
Procedure:
-
Dispense 50 µL of sterile MHB into wells 2 through 11 of a 96-well plate for each compound to be tested. Well 12 receives 100 µL of MHB only (Sterility Control).
-
Prepare a starting solution of the test compound at twice the highest desired final concentration (e.g., 512 µg/mL) in MHB. Add 100 µL of this solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial transfer from well 2 to well 3, and so on, up to well 10.
-
After mixing in well 10, discard the final 50 µL. Wells 1-10 now contain 50 µL of the compound at decreasing concentrations.
-
Well 11 serves as the Growth Control (no compound).
-
Prepare the standardized inoculum to a final density of 5 x 10⁵ CFU/mL as described in Protocol 1.
-
Inoculate wells 1 through 11 with 50 µL of the standardized inoculum. The final volume in each well is now 100 µL, and the compound concentrations are halved to their final test concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 37°C for 16-20 hours.
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
Principle: The MBC test distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial CFU/mL count.[14] This is a crucial secondary assay for lead compound characterization.[15]
Procedure:
-
Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated pipette, aspirate 10 µL from each of these wells and spot-plate onto a quadrant of a fresh, antibiotic-free MHA plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
After incubation, count the number of colonies (CFUs) that have grown from each spot.
-
Determining the MBC: The MBC is the lowest concentration that shows no growth or a colony count that represents a ≥99.9% kill rate compared to the initial inoculum count.[16] For an initial inoculum of 5 x 10⁵ CFU/mL, a 99.9% reduction corresponds to ≤500 CFU/mL.
Data Presentation and Analysis
Organizing data into a clear, tabular format is essential for comparison and interpretation.
Table 1: Preliminary Screening via Agar Well Diffusion
| Compound ID | Concentration (µ g/well ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. P. aeruginosa | Zone of Inhibition (mm) vs. C. albicans |
|---|---|---|---|---|---|
| Derivative 1 | 500 | 18 | 15 | 12 | 0 |
| Derivative 2 | 500 | 22 | 19 | 16 | 14 |
| Ciprofloxacin | 5 | 25 | 30 | 22 | N/A |
| DMSO | 50 µL | 0 | 0 | 0 | 0 |
Table 2: Quantitative Antimicrobial Activity (MIC/MBC)
| Compound ID | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
|---|---|---|---|---|---|
| Derivative 2 | S. aureus | 16 | 32 | 2 | Bactericidal |
| Derivative 2 | E. coli | 32 | 256 | 8 | Bacteriostatic |
| Derivative 2 | P. aeruginosa | 64 | >256 | >4 | Bacteriostatic |
| Derivative 2 | C. albicans | 64 | 128 | 2 | Fungicidal |
Interpreting the MBC/MIC Ratio:
-
Bactericidal/Fungicidal: An MBC/MIC ratio of ≤ 4 indicates that the compound actively kills the microorganism.[14]
-
Bacteriostatic/Fungistatic: An MBC/MIC ratio of > 4 suggests that the compound primarily inhibits growth rather than killing the organism.
Insights into Potential Mechanisms of Action
Pyrimidine derivatives are known to target essential and highly conserved pathways in bacteria that are distinct from their mammalian counterparts, providing a basis for selective toxicity.[2] While definitive mechanism-of-action studies require further specific assays, the initial screening data can be contextualized by considering known targets of similar scaffolds.
Two prominent bacterial targets for pyrimidine-based inhibitors are:
-
Dihydrofolate Reductase (DHFR): This enzyme is crucial for the synthesis of tetrahydrofolate, a key precursor for nucleotide synthesis. Inhibition of DHFR starves the bacterium of DNA building blocks, halting replication.[17]
-
Filamenting temperature-sensitive mutant Z (FtsZ): FtsZ is a prokaryotic tubulin homolog that polymerizes to form the Z-ring, a structure essential for bacterial cell division. Compounds that disrupt FtsZ polymerization prevent cell division, leading to filamentation and eventual cell death.
Conclusion
The protocols detailed in this application note provide a robust framework for the comprehensive in vitro evaluation of 4-Bromo-6-(4-ethylphenyl)pyrimidine derivatives. This systematic approach, progressing from qualitative diffusion assays to the quantitative determination of MIC and MBC values, ensures the reliable identification of promising antimicrobial lead candidates. By adhering to standardized methodologies and incorporating rigorous controls, researchers can generate high-quality, reproducible data essential for advancing the discovery of next-generation antimicrobial agents to combat the critical challenge of global drug resistance.
References
-
Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available from: [Link]
-
The minimum bactericidal concentration of antibiotics. BMG Labtech. Published September 18, 2024. Available from: [Link]
-
Espinel-Ingroff A, et al. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. 2005;43(10):5243-5246. Available from: [Link]
-
Yourassowsky E, van der Linden MP, Lismont MJ. [Determination of the minimum bactericidal concentration. Influence of various technical factors]. Annales de Biologie Clinique (Paris). 1978;36(4):293-8. Available from: [Link]
-
Minimum bactericidal concentration. Wikipedia. Available from: [Link]
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. 2021;6(5):18-23. Available from: [Link]
-
Al-Waili N, et al. A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. Molecules. 2022;27(14):4634. Available from: [Link]
-
Garcia LS, et al. Determination of Minimum Bactericidal Concentration, in Single or Combination Drugs, against Mycobacterium Tuberculosis. Tuberculosis and Respiratory Diseases. 2020;83(2):145-152. Available from: [Link]
-
Espinel-Ingroff A, et al. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. 2005;43(10):5243-6. Available from: [Link]
-
Aryal S. Antimicrobial activity by Agar well diffusion. Chemistry Notes. Published June 29, 2021. Available from: [Link]
-
CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. Clinical and Laboratory Standards Institute. Available from: [Link]
-
Patel S. Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Medium. Published November 3, 2023. Available from: [Link]
-
Balouiri M, Sadiki M, Ibnsouda SK. Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. 2016;6(2):71-79. Available from: [Link]
-
Chen Y, et al. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances. 2018;8(43):24288-24296. Available from: [Link]
-
CLSI. M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi, 3rd Edition. Clinical & Laboratory Standards Institute. Available from: [Link]
-
Chaudhari ND, Shashidhar BV. NOVEL PYRIMIDINE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS: SYNTHESIS AND BIOLOGICAL EVALUATION. International Journal of Pharmaceutical Sciences and Research. 2024;15(2):450-454. Available from: [Link]
-
Piktel E, et al. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Published June 14, 2023. Available from: [Link]
-
Al-Omar MA, et al. Antibacterial Activity of Heterocyclic Compounds. Encyclopedia.pub. 2022;2(4):1992-2015. Available from: [Link]
-
Sharma A, et al. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. Chemistry Central Journal. 2019;13(1):60. Available from: [Link]
-
Chetan M, et al. Synthesis, antimicrobial screening and structure–activity relationship of novel pyrimidines and their thioethers. Journal of Saudi Chemical Society. 2015;19(1):92-100. Available from: [Link]
-
Al-Amiery AA, Kadhum AAH, Mohamad AB. In vitro antimicrobial activity screening of new Heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole. Journal of Chemistry. 2021;2021:1-6. Available from: [Link]
-
Kumar A, et al. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][2][7][15] thiadiazine derivatives. European Journal of Medicinal Chemistry. 2011;46(9):4373-8. Available from: [Link]
-
Kumar D, et al. Biological Screening of Some Novel Pyrimidine Compounds. Acta Scientific Pharmaceutical Sciences. 2018;2(6):32-37. Available from: [Link]
-
Kouhkan M, Javahershenas R, Khalafy J. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Journal of Biotechnology and Bioprocessing. 2021;2(8). Available from: [Link]
-
Al-Masoudi NA, et al. Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. Baghdad Science Journal. 2018;15(1):1-10. Available from: [Link]
-
Al-Lami N, Shaker A. Antimicrobial activities of some new heterocyclic compounds bearing imidazo[2,1-b]benzothiazole moiety. AIP Conference Proceedings. 2023;2591(1):020011. Available from: [Link]
-
RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. ResearchGate. Published April 12, 2023. Available from: [Link]
-
El-Sayed MA, et al. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. 2024. Available from: [Link]
Sources
- 1. actascientific.com [actascientific.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. botanyjournals.com [botanyjournals.com]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chemistnotes.com [chemistnotes.com]
- 13. protocols.io [protocols.io]
- 14. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 15. bmglabtech.com [bmglabtech.com]
- 16. microchemlab.com [microchemlab.com]
- 17. pubs.acs.org [pubs.acs.org]
"use of 4-Bromo-6-(4-ethylphenyl)pyrimidine in the synthesis of fluorescent probes"
Executive Summary & Strategic Rationale
4-Bromo-6-(4-ethylphenyl)pyrimidine represents a "privileged scaffold" in the design of environmental-sensitive fluorophores. Its utility stems from its unique electronic and structural duality:
-
The Pyrimidine Core (Electron Acceptor): The electron-deficient nitrogen heterocycle acts as a robust acceptor in Donor-
-Acceptor (D- -A) systems, facilitating Intramolecular Charge Transfer (ICT). -
The 4-Ethylphenyl Moiety (Lipophilic Anchor & Rotor): The ethyl group enhances solubility in non-polar matrices (e.g., lipid droplets), while the phenyl ring provides the steric bulk necessary for Molecular Rotor behavior—making the final probe sensitive to viscosity (Restriction of Intramolecular Rotation, RIR).
-
The C-Br Handle (Reactivity): The bromine at the 4-position is highly activated for Palladium-catalyzed cross-coupling, allowing for the modular attachment of electron-donating groups.
This guide details the synthesis of a Viscosity-Sensitive "Turn-On" Probe (designated here as Pyrim-Et-DPA ) via Buchwald-Hartwig amination, followed by validation protocols for solvatochromism and viscosity sensing.
Synthesis Protocol: Buchwald-Hartwig Amination[1][2][3][4]
The critical step is the installation of an electron-donating amine (e.g., Diphenylamine) to the 4-position of the pyrimidine. This creates the "Push-Pull" electronic structure required for fluorescence.
Reagents & Materials
-
Scaffold: 4-Bromo-6-(4-ethylphenyl)pyrimidine (1.0 equiv)
-
Donor: Diphenylamine (1.2 equiv)
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [
] (2 mol%) -
Ligand: rac-BINAP (4 mol%)
-
Base: Sodium tert-butoxide (
) (1.5 equiv) -
Solvent: Anhydrous Toluene (Degassed)
Step-by-Step Methodology
1. Inert Environment Preparation (Critical for Quantum Yield):
-
Oxygen is a potent quencher of palladium catalysts and can degrade the electron-rich amine donor.
-
Action: Flame-dry a two-neck round-bottom flask under vacuum. Backfill with Argon three times.
2. Catalyst Pre-complexation:
-
Add
and BINAP to the flask. -
Add 5 mL of anhydrous toluene. Stir at room temperature for 15 minutes.
-
Observation: The solution should transition from dark purple/black to a deep orange/red, indicating the formation of the active Pd-Ligand complex.
3. Substrate Addition:
-
Add the 4-Bromo-6-(4-ethylphenyl)pyrimidine, Diphenylamine, and
to the mixture. -
Add remaining toluene to reach a concentration of ~0.1 M.
4. Reaction & Monitoring:
-
Heat the mixture to 100°C (reflux) under Argon.
-
Monitor: Check TLC every 2 hours (Eluent: Hexane/Ethyl Acetate 10:1). The starting bromide (high
) should disappear, replaced by a highly fluorescent spot (lower ) visible under 365 nm UV light.
5. Work-up & Purification:
-
Cool to room temperature.[1] Filter through a celite pad to remove Pd black.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Silica gel column chromatography.
-
Note: Use a gradient starting from 100% Hexane to 95:5 Hexane/EtOAc. The product is lipophilic; avoid polar solvents early to prevent co-elution of impurities.
-
Synthesis Workflow Diagram
Caption: Palladium-catalyzed C-N bond formation mechanism transforming the non-fluorescent bromide into a push-pull fluorophore.
Application Protocol: Viscosity & Polarity Sensing
The resulting probe (Pyrim-Et-DPA ) typically exhibits "Twisted Intramolecular Charge Transfer" (TICT).
-
Low Viscosity: The donor and acceptor twist relative to each other, relaxing non-radiatively (Dark).
-
High Viscosity: Rotation is restricted. The molecule remains planar, emitting a photon (Bright).
Experiment A: Viscosity Response (Glycerol/Water System)
-
Stock Solution: Dissolve the probe in DMSO (1 mM).
-
Working Solutions: Prepare mixtures of Glycerol and Water (v/v) ranging from 0% to 90%.
-
Note: This varies viscosity from ~1 cP to ~200 cP.
-
-
Measurement:
-
Add probe to each mixture (Final conc: 10
M). -
Excitation Wavelength: ~380 nm (Donor absorption).
-
Record Emission: 450–650 nm.
-
-
Data Analysis: Plot
vs. . A linear relationship (Förster-Hoffmann equation) confirms the molecular rotor mechanism.
Experiment B: Solvatochromism (Polarity Check)
This validates the D-
| Solvent | Polarity Index | Expected Emission ( | Quantum Yield Trend |
| Toluene | 2.4 | Blue (~430 nm) | High |
| DCM | 3.1 | Green (~500 nm) | Medium |
| DMSO | 7.2 | Red/Orange (~580 nm) | Low (due to TICT quenching) |
Photophysical Mechanism Diagram
Caption: Competition between radiative decay (Fluorescence) and non-radiative decay (TICT) modulated by environmental viscosity.
Biological Application: Lipid Droplet Imaging
The 4-ethylphenyl group provides specific lipophilicity, allowing the probe to penetrate and accumulate in lipid droplets (LDs), which are high-viscosity organelles.
Protocol:
-
Cell Culture: HeLa or HepG2 cells on confocal dishes.
-
Staining: Incubate with Pyrim-Et-DPA (5
M) for 30 mins at 37°C. -
Wash: Rinse 3x with PBS to remove background.
-
Imaging:
-
Channel 1 (Probe): Ex 405 nm / Em 450–550 nm.
-
Channel 2 (Co-stain): Nile Red (Lipid marker) to confirm localization.
-
-
Validation: Treat cells with Oleic Acid (induces LD formation). Fluorescence intensity should increase significantly.
References
-
Gao, Y., et al. (2019). "A Threshold-Limited Fluorescence Probe for Viscosity." Frontiers in Chemistry.
-
Buchwald, S. L., & Hartwig, J. F. (2000). "Palladium-Catalyzed C-N Bond Formation."[2][3] Wikipedia/Secondary Summary.
-
Klymchenko, A. S. (2017). "Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications." Accounts of Chemical Research.
-
Peng, X., et al. (2011).[4] "Fluorescence Ratiometry and Fluorescence Lifetime Imaging: Using a Single Molecular Sensor for Dual Mode Imaging of Cellular Viscosity." Journal of the American Chemical Society.[4]
Sources
- 1. Pyrimidine-Based Push–Pull Systems with a New Anchoring Amide Group for Dye-Sensitized Solar Cells | MDPI [mdpi.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A Threshold-Limited Fluorescence Probe for Viscosity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Streamlined Gram-Scale Synthesis of 4-Bromo-6-(4-ethylphenyl)pyrimidine for Drug Discovery and Development
Abstract
This comprehensive guide details a robust and scalable two-step experimental procedure for the gram-scale synthesis of 4-Bromo-6-(4-ethylphenyl)pyrimidine, a key intermediate in the development of novel therapeutics. The synthetic strategy hinges on a regioselective Suzuki-Miyaura cross-coupling reaction, followed by a bromination step. This document provides not only a step-by-step protocol but also delves into the chemical reasoning behind the procedural choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics for researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, with their versatile scaffold appearing in a multitude of approved drugs. The title compound, 4-Bromo-6-(4-ethylphenyl)pyrimidine, is a valuable building block for creating libraries of potential drug candidates. The strategic placement of the bromo and ethylphenyl groups allows for further functionalization and modulation of physicochemical properties.
The synthetic approach outlined herein is designed for efficiency and scalability. It commences with the readily available and cost-effective starting material, 4,6-dichloropyrimidine. A crucial regioselective Suzuki-Miyaura coupling is employed to introduce the 4-ethylphenyl moiety. The final step involves the conversion of the remaining chloro group to a bromo group, yielding the target compound. This method avoids the use of overly hazardous or expensive reagents, making it suitable for standard laboratory settings.
Reaction Pathway and Mechanism
The overall synthetic transformation is depicted below:
Caption: Synthetic route to 4-Bromo-6-(4-ethylphenyl)pyrimidine.
Mechanistic Insight: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The catalytic cycle, facilitated by a palladium catalyst, involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the 4,6-dichloropyrimidine. The electron-deficient nature of the pyrimidine ring makes this step more facile compared to electron-rich aromatic halides.[1]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group (4-ethylphenyl) to the palladium center. The base is crucial for activating the boronic acid, enhancing the nucleophilicity of the organic group.[2]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4,6-Dichloropyrimidine | ≥98% | Commercially Available | |
| (4-ethylphenyl)boronic acid | ≥97% | Commercially Available | |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially Available | Handle under inert atmosphere. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Commercially Available | |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | |
| Hydrogen Bromide in Dioxane | ~5-6 M | Commercially Available | Corrosive, handle with care. |
| Ethyl Acetate | ACS Grade | Commercially Available | |
| Hexanes | ACS Grade | Commercially Available | |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Commercially Available | |
| Deionized Water | In-house |
Step 1: Synthesis of 4-Chloro-6-(4-ethylphenyl)pyrimidine
This procedure is adapted from established Suzuki-Miyaura coupling methodologies for halogenated pyrimidines.[3][4][5]
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4,6-dichloropyrimidine (10.0 g, 67.1 mmol), (4-ethylphenyl)boronic acid (10.0 g, 66.7 mmol), and potassium phosphate (28.5 g, 134.2 mmol).
-
Catalyst Addition: Under a gentle flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (3.88 g, 3.35 mmol, 5 mol%).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water (200 mL).
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (200 mL) and water (100 mL).
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of 5% to 20% ethyl acetate in hexanes to afford 4-Chloro-6-(4-ethylphenyl)pyrimidine as a solid.
Step 2: Synthesis of 4-Bromo-6-(4-ethylphenyl)pyrimidine
This protocol utilizes a one-pot halogen exchange reaction.[6]
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified 4-Chloro-6-(4-ethylphenyl)pyrimidine (from the previous step) in 1,4-dioxane (100 mL).
-
Reagent Addition: Slowly add a saturated solution of hydrogen bromide in dioxane (30 mL) to the stirred solution at room temperature.
-
Reaction Execution: Stir the resulting mixture at 15-20°C for 2 hours, then allow it to stand at room temperature for 1 hour. Monitor the reaction by TLC.
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing crushed ice (200 g).
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
-
Purification: Recrystallize the crude product from n-hexane to yield the final product, 4-Bromo-6-(4-ethylphenyl)pyrimidine, as a pale yellow solid.[6]
Characterization
The identity and purity of the final compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.[7][8]
-
Melting Point (M.P.): As an indicator of purity.[7]
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity.
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Reagents:
-
Palladium Catalyst: Palladium compounds are toxic and should be handled with care.
-
1,4-Dioxane: A potential carcinogen. Avoid inhalation and skin contact.
-
Hydrogen Bromide in Dioxane: Highly corrosive. Handle with extreme caution.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Experimental Workflow Visualization
Caption: A visual flowchart of the gram-scale synthesis protocol.
References
-
Hou, S., Chen, C., Wang, P., Sun, C., Zheng, P., & Xu, S. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. [Link]
-
Ahluwalia, V. K., Aggarwal, R., & Kumar, R. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723. [Link]
-
Ahmad, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4981. [Link]
-
Patel, H. R., & Patel, H. V. (2021). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl) - 5,6-Dihydropyrimidine-2(1H)-One. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Kumar, A., et al. (2023). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 14(10), 1985-2001. [Link]
- CN102936224A - Preparation method of 4, 6-dichloropyrimidine. (n.d.).
-
Ahmad, S., et al. (2023). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 28(18), 6694. [Link]
-
Hou, S., et al. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. ResearchGate. [Link]
-
Ahmad, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]
- US6018045A - Process for preparing 4,6-dichloro-pyrimidine. (n.d.).
-
W. W. Zajac, T. R. O'Neill, & T. E. Wilson. (2003). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 68(25), 9859-9862. [Link]
-
Request PDF. (2025). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ResearchGate. [Link]
-
Xu, S., et al. (2018). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]
-
De la Cruz, P., et al. (2010). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2010(8), 161-171. [Link]
-
Ahmad, S., et al. (2023). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Kolar, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 2005. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. atlantis-press.com [atlantis-press.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Bromo-6-(4-ethylphenyl)pyrimidine
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 4-Bromo-6-(4-ethylphenyl)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their cross-coupling reactions with this specific substrate. Here, we address common challenges and provide in-depth, evidence-based solutions in a practical question-and-answer format.
Troubleshooting Guide & FAQs
Section 1: Catalyst System and Reaction Initiation
Q1: My reaction is sluggish or fails to initiate. What are the primary causes related to the catalyst system?
A1: A stalled Suzuki coupling reaction often points to issues with the palladium catalyst's activity. The catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination, is sensitive to the state of the palladium and its surrounding ligands.[1][2]
Troubleshooting Steps:
-
Catalyst Choice: For electron-deficient substrates like pyrimidines, the oxidative addition of the palladium catalyst into the C-Br bond is a critical step.[3] While standard catalysts like Pd(PPh₃)₄ can be effective, more specialized systems are often required for challenging couplings.[4][5] Consider screening catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands, which can enhance the rate of oxidative addition.[6][7]
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation by atmospheric oxygen, leading to catalyst deactivation and the formation of palladium black (precipitated, inactive palladium).[7][8] It is crucial to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[8][9]
-
Ligand Integrity: Phosphine ligands can be oxidized by trace oxygen, which prevents them from coordinating effectively with the palladium center.[8] Always use fresh ligands or those that have been stored under an inert atmosphere. An appropriate ligand-to-palladium ratio (typically ranging from 1:1 to 4:1) is also essential to prevent catalyst aggregation.[8]
Section 2: The Critical Role of Base and Solvent
Q2: I'm observing low yields despite using a reliable catalyst. Could the base or solvent be the issue?
A2: Absolutely. The choice of base and solvent is not arbitrary; they work in concert to facilitate the crucial transmetalation step and maintain the catalyst's solubility and activity.
Troubleshooting Steps:
-
Base Selection: The base activates the boronic acid, making it competent for transmetalation.[10] The effectiveness of a base is highly dependent on the specific substrates and solvent system. For pyrimidine substrates, inorganic bases are commonly employed.[10]
-
Screening Different Bases: If a particular base is not providing good results, it is advisable to screen others. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[10] Cesium carbonate is often effective in more challenging couplings due to its higher solubility in organic solvents.[6][10] Potassium phosphate can also be a strong choice, sometimes benefiting from the presence of a small amount of water.[6][11]
-
-
Solvent System: The solvent must dissolve the reactants and the catalyst system while being compatible with the reaction conditions.
-
Common Solvents: Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), and toluene are frequently used.[4][6][12] Often, a mixture of an organic solvent with water is employed to aid in dissolving the inorganic base.[5][13]
-
Biphasic Systems: In solvent systems like toluene/water, vigorous stirring is critical to maximize the interfacial area where the reaction occurs.[8]
-
Recommended Starting Conditions for Base and Solvent Screening:
| Base | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 80-100 | A robust and frequently successful combination for pyrimidine substrates.[4][5] |
| Cs₂CO₃ | Toluene/H₂O (10:1) | 90-110 | Often effective for more challenging couplings due to higher base solubility.[10] |
| K₂CO₃ | THF/H₂O (4:1) | Reflux | A milder base that can be effective in some cases.[10][12] |
Section 3: Addressing Common Side Reactions
Q3: I've identified byproducts in my reaction mixture. What are the most common side reactions and how can I minimize them?
A3: Several side reactions can compete with the desired Suzuki coupling, leading to reduced yields and purification challenges.
Troubleshooting Steps:
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, effectively removing it from the reaction.[4][9] This side reaction is often promoted by high temperatures and strongly basic conditions.[3]
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen.[3][8]
-
Dehalogenation: The bromo-substituent on the pyrimidine ring is replaced by a hydrogen atom.[7][16]
Visualizing the Suzuki Coupling Catalytic Cycle:
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction. Understanding this cycle is fundamental to troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 4: Experimental Protocols
General Protocol for Optimizing Suzuki Coupling of 4-Bromo-6-(4-ethylphenyl)pyrimidine:
This protocol provides a starting point for optimization. It is recommended to run small-scale reactions to screen different parameters.
Materials:
-
4-Bromo-6-(4-ethylphenyl)pyrimidine (1.0 eq.)
-
Arylboronic acid or ester (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq.)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-Bromo-6-(4-ethylphenyl)pyrimidine, the arylboronic acid, and the base.
-
Inerting: Seal the flask and evacuate and backfill with the inert gas three times.
-
Solvent and Catalyst Addition: Add the degassed solvent via syringe, followed by the addition of the palladium catalyst under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]
Troubleshooting Decision Tree:
This diagram provides a logical workflow for addressing common issues.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
References
-
MDPI.
-
DOI.
-
Benchchem.
-
MDPI.
-
Chemistry LibreTexts.
-
Benchchem.
-
Benchchem.
-
Benchchem.
-
Aakash Institute.
-
CovaSyn.
-
Yoneda Labs.
-
Andrew G Myers Research Group.
-
ResearchGate.
-
Benchchem.
-
Reddit.
-
Benchchem.
-
ResearchGate.
-
The Royal Society of Chemistry.
-
ResearchGate.
-
PMC.
-
ResearchGate.
-
Organic Chemistry Portal.
-
ResearchGate.
-
PMC.
-
ACS Publications.
-
ResearchGate.
-
ACS Publications.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. suzuki coupling reaction in chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. Yoneda Labs [yonedalabs.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
"dehalogenation of 4-Bromo-6-(4-ethylphenyl)pyrimidine under reaction conditions"
Ticket ID: PYR-BR-004 Subject: Troubleshooting & Protocols for Dehalogenation Events Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
This guide addresses the reactivity of 4-Bromo-6-(4-ethylphenyl)pyrimidine . Due to the electron-deficient nature of the pyrimidine ring, the C4-Bromine bond is highly activated. This creates two distinct experimental scenarios:
-
Unwanted Dehalogenation (The "Bug"): A common side-reaction during Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), where the bromine is replaced by hydrogen (hydrodehalogenation) instead of the desired nucleophile.
-
Intentional Dehalogenation (The "Feature"): A synthetic requirement to remove the halogen handle after it has served its purpose as a regioselective blocking group or directing group.
Scenario A: Troubleshooting Unwanted Dehalogenation
Context: You are attempting a cross-coupling reaction (e.g., Suzuki, Sonogashira), but LC-MS shows significant formation of the hydrodehalogenated byproduct [4-(4-ethylphenyl)pyrimidine].
Root Cause Analysis
The electron-deficient pyrimidine ring facilitates rapid oxidative addition of Pd(0). However, if the subsequent transmetallation step is slow, the highly reactive aryl-palladium(II) species intercepts a hydride source.
The Mechanism of Failure:
-
Hydride Source: Protis solvents (EtOH, iPrOH) or
-hydride elimination from alkyl-phosphine ligands. -
Pathway: The Pd(II)-Br intermediate undergoes ligand exchange with a hydride, followed by reductive elimination to form the Ar-H byproduct.
Diagnostic Workflow & Solutions
Figure 1: Decision tree for eliminating hydrodehalogenation side-reactions.
Optimization Matrix
| Parameter | Problematic Condition (Avoid) | Optimized Condition (Recommended) | Scientific Rationale |
| Solvent | Ethanol, Isopropanol, Methanol | 1,4-Dioxane , THF, Toluene | Alcohols act as hydride donors via |
| Base | NaOEt, NaOiPr | K₃PO₄ , CsF , K₂CO₃ | Alkoxide bases promote hydride formation. Fluoride bases facilitate transmetallation without acting as hydride sources. |
| Ligand | PPh₃ (standard) | SPhos , XPhos , BrettPhos | Bulky, electron-rich ligands accelerate the oxidative addition and, crucially, the transmetallation step, outcompeting the side reaction. |
| Water | High volume (1:1 ratio) | Minimal (10:1 or anhydrous) | Water can act as a proton source for demetallation pathways. |
Scenario B: Protocol for Intentional Dehalogenation
Context: You wish to cleanly remove the bromine atom to yield 4-(4-ethylphenyl)pyrimidine.
Methodology: Catalytic Transfer Hydrogenation (CTH)
While H₂ gas (balloon) can be used, Ammonium Formate is superior for this substrate. It provides a mild, stoichiometric hydride source that avoids the over-reduction of the pyrimidine ring or the ethylphenyl moiety.
Step-by-Step Protocol
-
Setup: In a round-bottom flask, dissolve 4-Bromo-6-(4-ethylphenyl)pyrimidine (1.0 equiv) in Methanol (0.1 M concentration).
-
Note: If solubility is poor, use a 1:1 MeOH:THF mixture.
-
-
Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).
-
Safety: Add catalyst under an inert blanket (Argon/Nitrogen) to prevent ignition of methanol vapors.
-
-
Reagent: Add Ammonium Formate (3.0 - 5.0 equiv) in one portion.
-
Reaction: Stir at Reflux (65°C) for 1–2 hours.
-
Monitoring: Evolution of CO₂ gas indicates reaction progress. Monitor via TLC/LC-MS.[1]
-
-
Workup:
Mechanism of Action
Figure 2: Catalytic cycle for Transfer Hydrogenation using Ammonium Formate.
Frequently Asked Questions (FAQs)
Q1: Can I use NaBH₄ for the intentional dehalogenation?
-
Recommendation: Proceed with caution.
-
Risk: Sodium borohydride is a harsh reducing agent. While it will remove the bromine, it poses a significant risk of reducing the pyrimidine ring itself (forming dihydropyrimidines) or affecting the ethylphenyl group if forcing conditions are used. The Pd/C + Ammonium Formate method is chemoselective for the C-Br bond.
Q2: In my Suzuki coupling, I see the "homocoupling" dimer product alongside dehalogenation. Why?
-
Analysis: This indicates your catalytic cycle is stalling. The aryl-boronic acid is reacting with itself (oxidative homocoupling) because the Pd catalyst is not effectively performing the cross-coupling.
-
Fix: Degas your solvents thoroughly (sparge with Argon for 15 mins). Oxygen promotes homocoupling. Switch to a highly active precatalyst like Pd(dppf)Cl₂ or Pd-PEPPSI-IPr .
Q3: Will the "4-ethyl" group survive the dehalogenation conditions?
-
Yes. The ethyl group is robust.
-
Caution: Avoid using KMnO₄ or harsh oxidative workups, which could oxidize the benzylic position of the ethyl group to a ketone or carboxylic acid.
-
Caution: If using H₂ gas/Pd-C for prolonged periods (>24h), there is a minor risk of reducing the phenyl ring, but the pyrimidine C-Br bond is kinetically much faster to reduce.
-
References
-
Mechanisms of Dehalogenation in Suzuki Coupling
-
Catalytic Transfer Hydrogenation Protocols
-
Pyrimidine Cross-Coupling Optimization
-
Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 2002. (Foundational work on bulky phosphines preventing side reactions).
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 3. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 4. zenodo.org [zenodo.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
"improving yield and purity of 4-Bromo-6-(4-ethylphenyl)pyrimidine synthesis"
Technical Support Center: Synthesis of 4-Bromo-6-(4-ethylphenyl)pyrimidine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-6-(4-ethylphenyl)pyrimidine. This valuable heterocyclic building block is frequently synthesized via a Suzuki-Miyaura cross-coupling reaction. While powerful, this methodology is sensitive to numerous variables that can impact reaction efficiency and product quality. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and optimize your synthetic outcomes.
Core Synthesis Workflow Overview
The most common and versatile route to 4-Bromo-6-(4-ethylphenyl)pyrimidine involves a selective palladium-catalyzed Suzuki-Miyaura cross-coupling. The typical strategy couples (4-ethylphenyl)boronic acid with a dihalogenated pyrimidine, such as 4,6-dichloropyrimidine or 4-bromo-6-chloropyrimidine, where the differential reactivity of the halogens can be exploited.
Caption: General experimental workflow for Suzuki-Miyaura synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction yield is consistently low (<40%). What are the most common causes and how can I fix this?
A1: Low yield in this specific Suzuki coupling is a frequent issue stemming from several key factors. A systematic approach to troubleshooting is essential.
-
Catalyst Deactivation: This is a primary suspect. The two nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, effectively deactivating it and halting the catalytic cycle.[1][2]
-
Side Reactions: The two most prevalent side reactions that consume your starting materials are protodeboronation and homocoupling.
-
Protodeboronation: Your (4-ethylphenyl)boronic acid reacts with trace water or base to form ethylbenzene instead of coupling with the pyrimidine. This is often exacerbated by high temperatures and certain bases.[1][2]
-
Solution: Use fresh, high-purity boronic acid. Ensure your base is finely ground and dry. You can also try using slightly less water in your solvent mixture or switching to a non-aqueous system if feasible.
-
-
Homocoupling: Two molecules of the boronic acid couple to form 4,4'-diethyl-1,1'-biphenyl.
-
Solution: This can be minimized by ensuring an efficient rate of oxidative addition. Adding the aryl halide (your pyrimidine) in a slight excess can sometimes suppress this side reaction.[1]
-
-
-
Sub-optimal Reaction Conditions: The interplay between base, solvent, and temperature is critical.
-
Solution: An optimization screen is recommended. If you are using a carbonate base (e.g., Na₂CO₃, K₂CO₃), consider switching to a phosphate base like K₃PO₄, which has been shown to be effective for similar pyrimidine couplings.[2][5] Ensure the reaction temperature is appropriate; typically, 80–100 °C is a good starting point for these systems.[1][6]
-
-
Poor Substrate Reactivity: If you are starting from a chloropyrimidine, its reactivity is inherently lower than the bromo or iodo analogues.[1]
-
Solution: Harsher conditions, such as higher temperatures or stronger bases (e.g., Cs₂CO₃), may be necessary to drive the reaction to completion.[6] Alternatively, starting with 4-bromo-6-chloropyrimidine allows you to couple at the more reactive bromo position first.
-
Q2: My TLC/LC-MS shows a major byproduct with a mass corresponding to the loss of the bromo group and its replacement by hydrogen. What is this and how do I prevent it?
A2: This byproduct is almost certainly 6-(4-ethylphenyl)pyrimidine, resulting from a process called hydrodehalogenation . This occurs when the palladium intermediate, instead of undergoing reductive elimination to form your desired product, reacts with a hydrogen source in the mixture.
-
Causality: This side reaction can be promoted by impurities in solvents or reagents that can act as hydride donors. It can also occur if the reductive elimination step is slow compared to competing pathways.
-
Preventative Measures:
-
Use High-Purity Reagents: Ensure your solvents are anhydrous and of high quality. Re-purify starting materials if their purity is questionable.
-
Optimize Ligand: The choice of ligand can influence the rate of reductive elimination. Sometimes, a more electron-donating ligand can accelerate this final step and outcompete the hydrodehalogenation pathway.
-
Strictly Anaerobic Conditions: While oxygen's primary role is in catalyst degradation, its absence is part of a robust reaction setup that minimizes side reactions. Ensure your system is thoroughly purged with an inert gas like argon or nitrogen.[1]
-
Q3: I am trying to make the target compound from 4,6-dibromopyrimidine, but I am getting a significant amount of the di-substituted product, 4,6-bis(4-ethylphenyl)pyrimidine. How can I improve selectivity for the mono-substituted product?
A3: Achieving mono-selectivity on a symmetric dihalogenated substrate is a classic challenge in cross-coupling chemistry. The key is to stop the reaction after the first coupling has occurred but before the second, less reactive coupling proceeds significantly.
-
Causality: The first Suzuki coupling introduces an electron-donating aryl group onto the pyrimidine ring. This can, in some cases, activate the second halogen for subsequent oxidative addition, leading to the di-substituted byproduct. However, typically the mono-substituted product is less reactive.
-
Strategies for Mono-Selectivity:
-
Stoichiometry Control: Use a slight excess of the 4,6-dibromopyrimidine relative to the boronic acid (e.g., 1.2–1.5 equivalents of dibromopyrimidine to 1.0 equivalent of boronic acid). This ensures the boronic acid is consumed before significant di-substitution can occur.
-
Lower Temperature and Shorter Reaction Time: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., start at 60-70 °C instead of 100 °C). Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting boronic acid is consumed.
-
Use a Less Reactive Catalyst System: A less active catalyst may provide a larger kinetic window to isolate the mono-coupled product. For instance, using a simple Pd(OAc)₂ without a highly activating ligand might slow the second coupling more than the first.[7]
-
Consider a Different Starting Material: The ideal approach for selectivity is to use a starting material with halogens of different reactivity, such as 4-bromo-6-chloropyrimidine . The C-Br bond is significantly more reactive in Suzuki couplings than the C-Cl bond, allowing for highly selective coupling at the bromine position under standard conditions.[1]
-
Q4: How should I purify my final product? Column chromatography is slow and my product seems to co-elute with an impurity.
A4: Purification can indeed be challenging, especially if byproducts have similar polarities to your desired product.
-
Initial Work-up: Before chromatography, an effective acid-base wash can remove many common impurities. Boronic acid and its byproducts can often be removed by washing the organic layer with a mild aqueous base (e.g., 1M NaOH), while basic impurities can be removed with a mild acid wash (e.g., 1M HCl).[6]
-
Recrystallization: 4-Bromo-6-(4-ethylphenyl)pyrimidine is likely a crystalline solid. Recrystallization is an excellent and scalable purification technique if a suitable solvent system can be found.[8] Screen various solvents (e.g., hexanes, ethyl acetate, ethanol, isopropanol, and mixtures thereof) to find one where the product is soluble at high temperature but sparingly soluble at room temperature or below, while the impurity remains in solution.
-
Chromatography Optimization: If chromatography is unavoidable:
-
Try a Different Solvent System: Systematically vary the polarity of your eluent (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).
-
Use a Different Stationary Phase: If you are using standard silica gel, consider using alumina or a reverse-phase (C18) column, which can alter the elution order.
-
Improve Resolution: Use a longer column or a finer mesh silica gel to increase the number of theoretical plates.
-
Frequently Asked Questions (FAQs)
FAQ1: What is the best palladium catalyst and ligand combination to start with?
For this type of heteroaryl coupling, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] at 2-5 mol% is a reliable and commercially available starting point that is effective for a wide range of Suzuki reactions.[2][9] If yields are poor, a more modern system like Pd₂(dba)₃ with a ligand such as XPhos or SPhos is a powerful alternative, though more expensive.
FAQ2: How critical is the choice of base and solvent?
Extremely critical. They work in concert to facilitate the transmetalation step of the catalytic cycle.[3]
-
Base: An inorganic base is required. The most common choices are K₃PO₄ , K₂CO₃ , and Na₂CO₃ .[2][3] K₃PO₄ is often a good choice for heteroaryl couplings as it is effective and generally avoids base-mediated side reactions.[2]
-
Solvent: A mixture of an organic solvent and water is standard. 1,4-Dioxane/H₂O (e.g., in a 4:1 or 2:1 ratio) is a very common and effective system.[2][3] Other options include Toluene/H₂O or THF/H₂O.[6] The water is essential for dissolving the inorganic base and facilitating the ligand exchange on boron.
FAQ3: What are the best practices for setting up an oxygen-sensitive Suzuki coupling?
Suzuki couplings are sensitive to oxygen, which can oxidize the Pd(0) catalyst and lead to lower yields.[1]
-
Use a Schlenk line or glovebox: This provides the best inert atmosphere.
-
Degas Your Solvent: Before use, sparge the solvent with argon or nitrogen for at least 30 minutes.[1]
-
Purge the Reaction Vessel: Assemble your flask with the solid reagents (pyrimidine, boronic acid, base), then evacuate and backfill with inert gas three times.
-
Add Catalyst Last: Add the degassed solvent via syringe, followed by the catalyst, all under a positive flow of inert gas. This minimizes the catalyst's exposure to any residual air.
Data & Protocols
Table 1: Comparison of Common Suzuki Coupling Conditions
| Parameter | Option 1 (Standard) | Option 2 (For Challenging Substrates) | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ (1-2 mol%) with XPhos (2-4 mol%) | Pd(PPh₃)₄ is a robust general catalyst.[2] Buchwald-Hartwig ligands like XPhos are for more difficult couplings, improving stability and activity.[3] |
| Base | K₂CO₃ or Na₂CO₃ (2-3 eq.) | K₃PO₄ or Cs₂CO₃ (2-3 eq.) | Carbonates are standard. Phosphates and Cesium Carbonate are often more effective for electron-deficient heterocycles.[2][6] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / EtOH / H₂O (4:1:1) or THF / H₂O (4:1) | Dioxane is a versatile solvent. Toluene can be used for higher temperatures, and THF is another common alternative.[6] |
| Temperature | 80-100 °C | 100-120 °C | Higher temperatures may be needed for less reactive substrates like chloropyrimidines, but increase the risk of side reactions.[6] |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a Schlenk flask, add 4-bromo-6-chloropyrimidine (1.0 eq.), (4-ethylphenyl)boronic acid (1.1 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).
-
Seal the flask, and then evacuate and backfill with argon gas three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe. Stir the mixture and sparge with argon for an additional 15 minutes.
-
Under a positive flow of argon, add Pd(PPh₃)₄ (0.05 eq.).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and then with brine (1x).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material as required (see Q4).
Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. Each step has specific requirements that, if not met, can stall the reaction or lead to byproducts.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- BenchChem Technical Support Team. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem.
- Desai, K. R., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2721-2728.
- BenchChem. (2025).
- Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Pathmasiri, W., et al. (2013).
- Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Wnuk, S. F., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
- Papa, D. (1976). Process for bromination of pyrimidine.
- Linder, D. P., et al. (2014). Bromination of Pyrimidines: A Simple Inexpensive Method.
- Pathmasiri, W., et al. (2013). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI).
-
Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. Encyclopedia MDPI. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
- Li, J., et al. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.
-
Al-Masoudi, N. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides Nucleotides Nucleic Acids, 33(3), 141-61. [Link]
- Kristensen, J., et al. (2011). Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines.
- Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Pyrimidine Coupling Reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Pyrimidine Coupling. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-C and C-N bond formation with pyrimidine-based substrates. Pyrimidine scaffolds are ubiquitous in medicinal chemistry, yet their successful functionalization via cross-coupling reactions is often hampered by a critical challenge: catalyst deactivation.
The electron-rich nitrogen atoms inherent to the pyrimidine ring can act as potent ligands, leading to the sequestration and deactivation of the palladium catalyst. This guide provides in-depth, field-proven insights into diagnosing, mitigating, and overcoming these deactivation pathways to ensure robust and reproducible reaction outcomes.
Part 1: Troubleshooting Guide
This section addresses the most common experimental issues encountered during the palladium-catalyzed coupling of pyrimidines. Each problem is presented in a question-and-answer format, detailing the likely causes and providing a systematic approach to a solution.
Issue 1: The Reaction Stalls or Yields Are Consistently Low
Q: My reaction starts, as confirmed by initial TLC or LC-MS analysis, but it stops before the limiting reagent is fully consumed. Alternatively, my yields are consistently below expectations. What are the primary causes?
A: A stalled reaction is a classic symptom of catalyst deactivation during the catalytic cycle.[1] While several factors can contribute to low yields, premature catalyst "death" is the most common culprit when working with N-heterocyclic substrates like pyrimidines.
Systematic Checks & Solutions:
-
Confirm Deactivation: The most direct way to test for catalyst deactivation is to add a second, fresh portion of the catalyst and ligand to the stalled reaction mixture under an inert atmosphere. If the reaction restarts and proceeds further, it is a strong confirmation that the initial catalyst charge was deactivated.[1]
-
Evaluate the Ligand: The stability of the active Pd(0) species is critically dependent on the supporting ligand.
-
Ligand Oxidation: Phosphine ligands, especially electron-rich alkylphosphines, are highly susceptible to oxidation by trace oxygen, forming phosphine oxides that do not coordinate effectively with palladium.[2] Always use fresh ligands or those stored rigorously under an inert atmosphere.
-
Inappropriate Ligand Choice: Pyrimidine couplings often require bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands promote the crucial oxidative addition step and stabilize the low-coordinate palladium species that are highly active.[3][4] If you are using simpler ligands like PPh₃, consider switching to a more specialized one.
-
-
Scrutinize the Atmosphere: Oxygen is detrimental to the active Pd(0) catalyst, causing oxidation and subsequent aggregation.[5][6]
-
Degassing: Ensure your solvent is thoroughly degassed before use. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by performing a minimum of three freeze-pump-thaw cycles.[5][7]
-
Inert Headspace: The reaction vessel must be properly purged to maintain a positive pressure of inert gas throughout the experiment.
-
-
Assess Reagent Purity:
-
Substrate Impurities: Sulfur-containing impurities in starting materials are notorious catalyst poisons.[1][8] If using heteroaryl boronic acids, be particularly mindful of their purity.
-
Base Integrity: Ensure your base is pure and, if the reaction is anhydrous, that it is dry. Some bases can degrade over time or absorb water. While some Suzuki couplings tolerate water, consistency is key.[9]
-
Issue 2: The Reaction Mixture Turns Black
Q: Shortly after heating or adding reagents, my reaction mixture turned from a clear solution to a black suspension. What does this signify?
A: The formation of a black precipitate, commonly known as "palladium black," is a definitive visual indicator of catalyst deactivation.[1][2][6] This precipitate consists of agglomerated, insoluble, and catalytically inactive palladium(0) particles.[1] This occurs when the ligand fails to adequately stabilize the individual Pd(0) atoms, causing them to crash out of solution.
Systematic Checks & Solutions:
-
Check Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and highly prone to aggregation.[5] Depending on the precatalyst and ligand, a Pd:L ratio of 1:1 to 1:2 is typical for monodentate ligands. Ensure your stoichiometry is correct.
-
Re-evaluate Ligand Choice: As mentioned above, bulky, electron-rich ligands are superior at preventing the formation of palladium black because their steric hindrance physically prevents the palladium atoms from aggregating.[1] If you are observing Pd black formation, your ligand may not be providing sufficient steric protection.
-
Control Reaction Temperature: Excessive heat can accelerate catalyst decomposition.[5] While many cross-coupling reactions require heating, running the reaction at the minimum temperature required for efficient turnover can improve catalyst longevity. If a reaction is sluggish, cautiously increasing the temperature is an option, but monitor for signs of decomposition.
-
Ensure an Oxygen-Free Environment: Oxygen promotes the oxidation of Pd(0) to Pd(II), which can then be reduced and aggregate if not properly ligated. Rigorous exclusion of air is critical to preventing this pathway.[6][10]
Part 2: Frequently Asked Questions (FAQs)
This section delves into the fundamental principles behind catalyst deactivation in pyrimidine couplings, providing a deeper understanding of the "why" to inform your experimental design.
Q1: How does the pyrimidine ring itself deactivate the palladium catalyst?
The primary deactivation pathway specific to pyrimidines involves the coordination of the ring's nitrogen atoms to the palladium center. The lone pair of electrons on the nitrogen can bind strongly to the electron-deficient metal, forming stable, off-cycle palladium complexes that are catalytically inactive.[1][7] This effectively removes the catalyst from the productive cycle. In some cases, particularly with 2-halopyrimidines, the oxidative addition product itself can be a catalyst poison, rendering the system inactive.[11]
Q2: What are the most common mechanisms of phosphine ligand failure?
Phosphine ligands are essential for stabilizing the active catalyst, but they can fail in several ways:
-
Oxidation: As discussed, reaction with trace oxygen forms phosphine oxides, which are poor ligands for palladium.[2][12]
-
P-C Bond Cleavage: Under harsh reaction conditions (high temperature, strong base), P-C bonds within the ligand can cleave, leading to ligand degradation.
-
Displacement: Substrates or products with strong coordinating groups (like the pyrimidine ring) can displace the phosphine ligand from the palladium center, leading to the formation of inactive complexes or palladium black.[13]
Q3: How do the base and solvent choices impact catalyst stability and reaction outcome?
The base and solvent are not passive components; they actively influence the catalytic system.
-
Base: The base is required to facilitate key steps like transmetalation (in Suzuki coupling) or deprotonation of the amine (in Buchwald-Hartwig amination). However, an overly strong base (like NaOtBu) can promote the degradation of sensitive substrates or ligands.[4][14] Conversely, a base that is too weak may lead to slow reaction rates, requiring higher temperatures that can, in turn, degrade the catalyst.[15] The choice must be carefully matched to the specific coupling reaction and substrates.
-
Solvent: The solvent's polarity and coordinating ability are critical. Polar aprotic solvents (e.g., DMF, dioxane) are common, but their ability to coordinate with the palladium center can influence the nature of the active catalytic species.[16][17][18] The solvent must also effectively dissolve all reaction components to ensure efficient mass transport.
Q4: What are the most common side reactions, and how can they be minimized?
The most prevalent side reaction in Suzuki-Miyaura couplings is the protodeboronation of the boronic acid or ester, where the boron moiety is replaced by a hydrogen atom.[7][19] This is often exacerbated by high temperatures and the presence of water. Using fresh, high-purity boronic reagents and carefully optimized conditions can minimize this pathway. In Sonogashira couplings, the primary side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by oxygen and high concentrations of the copper co-catalyst.[6] Running the reaction under strictly anaerobic conditions and minimizing the copper loading can suppress this unwanted reaction.
Part 3: Data Presentation & Visualization
Table 1: Troubleshooting Summary for Pyrimidine Couplings
| Observed Problem | Primary Suspect(s) | Recommended Action(s) |
| Low/No Yield, Stalled Reaction | Catalyst Deactivation, Suboptimal Conditions, Reagent Impurity | 1. Add fresh catalyst to stalled reaction to confirm deactivation.[1]2. Switch to a bulky, electron-rich biarylphosphine ligand.[3]3. Ensure rigorous degassing of solvents and inert atmosphere.[5]4. Verify purity of all reagents, especially for sulfur impurities.[8] |
| Black Precipitate (Palladium Black) | Ligand Failure, High Temperature, Oxygen Contamination | 1. Increase ligand-to-palladium ratio (e.g., 1:1.2 to 1:2).[5]2. Use a sterically demanding ligand to prevent aggregation.[1]3. Reduce reaction temperature to the minimum required.[5]4. Improve inert atmosphere technique.[6] |
| Inconsistent Results | Reagent Degradation, Atmospheric Contamination | 1. Use fresh, high-purity phosphine ligands and palladium sources.[2]2. Standardize solvent degassing and inerting procedures.[7]3. Ensure the base is of consistent quality and dryness. |
| Excessive Side Products | Protodeboronation (Suzuki), Homocoupling (Sonogashira) | 1. For Suzuki: Use fresh boronic acid, minimize water, and avoid excessive heat.[19]2. For Sonogashira: Ensure strict O₂ exclusion, minimize Cu(I) loading, or switch to a copper-free protocol.[6] |
Diagram 1: Palladium Catalytic Cycle and Deactivation Pathways
This diagram illustrates the desired Suzuki-Miyaura catalytic cycle and highlights the key points where deactivation processes can divert the catalyst into inactive states.
Caption: The Suzuki catalytic cycle and common deactivation off-ramps.
Diagram 2: Troubleshooting Workflow for Low Yield
This decision tree provides a logical workflow for diagnosing the cause of low yield in a pyrimidine coupling reaction.
Caption: A decision tree for troubleshooting low-yield reactions.
Part 4: Key Experimental Protocols
Protocol 1: Rigorous Inert Atmosphere Reaction Setup (Schlenk Line)
This protocol describes the setup for a reaction that is sensitive to oxygen and moisture.
-
Glassware Preparation: Oven-dry all glassware (Schlenk flask, condenser, etc.) overnight at >120 °C and allow it to cool in a desiccator or under a stream of inert gas.
-
System Assembly: Assemble the glassware while hot and immediately connect it to a Schlenk line.
-
Purging the System: Evacuate the flask under vacuum until it is cold to the touch, then backfill with high-purity argon or nitrogen. Repeat this "evacuate-refill" cycle at least three times to ensure a completely inert atmosphere.[2]
-
Adding Solids: Under a positive flow of inert gas, quickly add the pyrimidine halide, coupling partner (e.g., boronic acid), base, palladium precatalyst, and ligand.
-
Solvent Degassing: The solvent must be degassed prior to addition. For a 500 mL solvent bottle, sparge with argon via a long needle for at least 30-60 minutes.
-
Solvent Addition: Add the degassed solvent to the flask via a cannula or a gas-tight syringe.
-
Reaction Execution: Once all components are added, lower the flask into a pre-heated oil bath. Maintain a positive pressure of inert gas (e.g., using a bubbler) for the duration of the reaction.
Protocol 2: Analytical Techniques for Characterizing Deactivated Catalysts
When troubleshooting persistent issues, analyzing the spent catalyst can provide invaluable information.
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique is highly effective for determining the oxidation state of palladium.[10][20]
-
Objective: To distinguish between the active Pd(0) and inactive oxidized species like Pd(II).
-
Procedure: A sample of the catalyst (fresh and spent) is irradiated with X-rays. By analyzing the binding energy of the emitted core-level electrons (specifically, the Pd 3d region), one can identify the oxidation states present.[10] Metallic Pd(0) has a characteristic binding energy distinct from Pd(II) species.[10][21] This can confirm if catalyst oxidation is the deactivation mechanism.
-
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS):
-
Objective: To determine if the heterogeneous catalyst is leaching palladium into the solution.
-
Procedure: After the reaction, the solid catalyst is filtered off. The filtrate is then digested and analyzed by ICP-MS to quantify the amount of palladium that has dissolved.[10] Significant leaching indicates instability of the supported catalyst.
-
References
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. ()
- Technical Support Center: Handling Air-Sensitive Phosphine Ligands in Palladium C
- Technical Support Center: Regeneration of Deactivated Tris(p-tolyl)
- Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C C
- Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene - ResearchG
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. ()
- Regeneration of platinum and palladium reforming catalysts - Google P
- Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions - University of Windsor. ()
- Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google P
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). ([Link])
- Ligand electronic influence in Pd-c
- Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction - MDPI. ()
- Technical Support Center: Catalyst Deactivation in 5-Bromopyrimidine Reactions - Benchchem. ()
- Cross-Coupling Reactions Guide. ()
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
- Buchwald-Hartwig Amin
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society. ()
- (PDF)
- Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor - MDPI. ()
- (PDF) Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies.
- troubleshooting guide for Sonogashira coupling failures - Benchchem. ()
- Understanding Catalyst Deactivation: How Characteriz
- Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts | Request PDF - ResearchG
- Technical Support Center: Optimizing Amination Reactions of Pyrimidines - Benchchem. ()
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. ()
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. ()
- Catalyst Characteriz
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. ()
- Recent Advances in Palladium‐Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives - PolyU Institutional Research Archive. ()
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. ()
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. ()
- Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides - MDPI. ()
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ()
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. ()
- Sonogashira troubleshooting help needed : r/Chempros - Reddit. ()
- Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Public
-
A new P3N ligand for Pd-catalyzed cross-couplings in water - Chemical Science (RSC Publishing). ([Link])
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. ()
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchG
- Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed. ()
- The Asymmetric Buchwald–Hartwig Amin
- Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis - BIOENGINEER.ORG. ()
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
- Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. ()
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jmcct.com [jmcct.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 13. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 21. researchgate.net [researchgate.net]
"managing impurities in the synthesis of 4-Bromo-6-(4-ethylphenyl)pyrimidine"
Topic: Synthesis & Impurity Management of 4-Bromo-6-(4-ethylphenyl)pyrimidine
Ticket ID: PYR-BR-4ET-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Resolution Provided
Executive Summary & Reaction Dashboard
User Query: "I am observing significant impurities during the Suzuki coupling of 4,6-dibromopyrimidine to generate 4-Bromo-6-(4-ethylphenyl)pyrimidine. How do I control selectivity and purify the target?"
Technical Assessment: The synthesis relies on the desymmetrization of 4,6-dibromopyrimidine via a Suzuki-Miyaura cross-coupling. Because the starting material has two identical reactive sites, the primary challenge is statistical selectivity . You are fighting a kinetic battle to prevent the mono-arylated product from reacting again to form the bis-arylated byproduct.
Target Molecule Profile:
-
Structure: Pyrimidine core with a bromine at C4 and a 4-ethylphenyl group at C6.
-
Key Reactivity: The C-Br bond is highly activated for oxidative addition; the pyrimidine nitrogen atoms facilitate this process.
-
Critical Control Point: Stoichiometry of the boronic acid and temperature control.
The "Golden Path" Protocol
This protocol is optimized for mono-selectivity. Deviating from these specific parameters increases the "Bis-Impurity" risk.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 4,6-Dibromopyrimidine | 1.0 | Substrate | Must be in excess relative to boronic acid locally (see addition method).[1] |
| 4-Ethylphenylboronic acid | 0.85 - 0.90 | Nucleophile | Do NOT use 1.0+ eq. Starving the reaction of boronic acid prevents over-arylation. |
| Pd(PPh3)4 | 0.03 | Catalyst | Tetrakis is standard; Pd(dppf)Cl2 is a robust alternative if conversion is slow.[1] |
| Na2CO3 (2M aq) | 2.5 | Base | Mild base preferred over K3PO4 to reduce hydrolysis rates.[1] |
| Dioxane / Water | 4:1 | Solvent | High solubility of dibromide is essential to maintain homogeneity. |
Step-by-Step Methodology
-
Dissolution: Dissolve 4,6-dibromopyrimidine (1.0 eq) and Pd catalyst (3 mol%) in degassed 1,4-dioxane. Stir at Room Temperature (RT) for 10 min.
-
Activation: Add the aqueous base (Na2CO3). Heat the mixture to 60°C (Do not reflux yet).
-
Controlled Addition (The Secret Sauce): Dissolve the 4-ethylphenylboronic acid (0.9 eq) in a minimal amount of dioxane. Add this solution dropwise over 1–2 hours using a syringe pump.
-
Why: This keeps the instantaneous concentration of boronic acid low, ensuring the highly abundant dibromide is the statistically favored partner for the catalyst.
-
-
Monitoring: Check HPLC/TLC after addition. Stop immediately when the boronic acid is consumed. Do not chase full conversion of the dibromide.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.
Visualizing the Impurity Landscape
The following diagram maps the reaction pathways and where specific impurities originate.
Figure 1: Reaction network showing the competitive pathways between the desired mono-arylation (Green) and the parasitic bis-arylation (Red) or hydrolysis (Yellow).[1]
Troubleshooting Modules
Module A: The "Double Trouble" (Bis-Arylation)
Symptom: HPLC shows >10% of the bis-substituted product (Impurity A). Root Cause: The reaction kinetics favored the second addition. This happens if the mono-product accumulates and competes with the starting material for the Pd catalyst.
| Diagnostic Check | Corrective Action |
| Did you add Boronic Acid all at once? | CRITICAL: Switch to dropwise addition (syringe pump) over 2 hours. |
| Is the temperature >80°C? | Lower temperature to 50-60°C. Lower temps increase selectivity (k1/k2 ratio improves). |
| Is the Stoichiometry >1.0 eq? | Reduce Boronic Acid to 0.85 eq. Accept lower yield to save purification pain. |
Module B: The "Silent Killer" (Hydrolysis)
Symptom: A polar impurity appearing near the solvent front (Reverse Phase) or baseline (Normal Phase). Mass spec shows [M-Br+OH].[1] Root Cause: Pyrimidines with halides at the 2, 4, or 6 positions are prone to Nucleophilic Aromatic Substitution (SNAr) by hydroxide ions, especially at high temperatures.[1]
Fix:
-
Switch Bases: If using KOH or NaOH, switch to K3PO4 or Na2CO3 (milder).[1]
-
Reduce Water: Move to a Toluene/Ethanol/Water (4:1:1) system or reduce the water ratio in Dioxane.
-
Steric Bulk: Use a bulkier ligand (e.g., SPhos) which accelerates the coupling (reductive elimination) faster than the background hydrolysis rate.
Purification Strategy (Solubility Logic)
Separating the mono-bromo (Target) from the bis-aryl (Impurity A) and the dibromo (SM) relies on polarity and solubility differences.
| Compound | Polarity (Est.)[1][2][3] | Solubility (Hexanes) | Separation Strategy |
| 4,6-Dibromo (SM) | Medium | Moderate | Elutes first or co-elutes.[1] Remove by sublimation or wash if possible. |
| Target (Mono) | Medium-Polar | Low | Recrystallization is often effective from Ethanol or MeOH.[1] |
| Bis-Aryl (Impurity) | Non-Polar | High | Stays in mother liquor during recrystallization.[1] |
Recommended Workflow:
-
Crude Workup: Evaporate organic solvent.
-
Trituration: Suspend the crude solid in cold Hexanes or Heptane.
-
Logic: The Bis-impurity (highly lipophilic due to two ethylphenyl groups) is often more soluble in hydrocarbons than the Mono-bromo target.
-
Action: Filter the solid.[4] The filter cake is enriched in Target.
-
-
Column Chromatography:
-
Stationary Phase: Silica Gel.
-
Mobile Phase: 0-10% EtOAc in Hexanes.
-
Order of Elution: Bis-Aryl (Fastest) -> Dibromo SM -> Target -> Hydrolysis (Slowest).[1]
-
Frequently Asked Questions (FAQ)
Q: Can I use 4,6-dichloropyrimidine instead of the dibromo analog? A: Yes, but the reactivity is lower. You will need a more active catalyst (e.g., Pd(OAc)2/XPhos or Pd-PEPPSI) and higher temperatures (80-100°C).[1] Warning: Higher temperatures increase the risk of hydrolysis (Impurity B).
Q: Why is my reaction stalling at 60% conversion? A: If you followed the "Golden Path" (0.85 eq Boronic acid), this is intentional. You want unreacted dibromide left over because it guarantees you didn't push the reaction far enough to generate significant bis-impurity. Unreacted dibromide is easier to separate (via sublimation or polarity difference) than the bis-product.
Q: I see a peak with Mass = Target + 16. What is it? A: This is likely the N-oxide or a hydroxylation byproduct. Ensure your dioxane is peroxide-free (freshly opened or distilled) and your reaction is strictly under inert atmosphere (Argon/Nitrogen).[1]
References
-
Gong, Y. et al. "Suzuki–Miyaura Reactions of 5-(4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects."[1] Molecules, 2020, 25(21), 4909.[1] [1]
-
Relevance: Establishes base/solvent effects for halopyrimidine couplings.[2]
-
-
Schloemer, D. et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2016, 7, 1262-1270.[1]
- Relevance: Authoritative review on selectivity control in symmetric dihalo-heterocycles.
-
Lara, R. et al. "Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction." Synthetic Communications, 2004, 34(15).[1] [1]
- Relevance: Validates the stepwise mono-arylation followed by second substitution str
Sources
- 1. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. DSpace [cora.ucc.ie]
"workup procedures to remove residual palladium from pyrimidine products"
A Senior Application Scientist's Guide to Troubleshooting and Best Practices
Welcome to the Technical Support Center for palladium removal in pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals who are navigating the challenges of purifying pyrimidine-containing active pharmaceutical ingredients (APIs). The increasing use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, in the synthesis of complex pyrimidine derivatives has made the effective removal of residual palladium a critical concern.[1][2] Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have established stringent limits for elemental impurities in final drug products, making efficient palladium scavenging essential.[3][4][5]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information presented here is grounded in established scientific principles and supported by peer-reviewed literature and industry best practices.
Troubleshooting Guide
This section addresses common problems encountered during the workup of palladium-catalyzed reactions involving pyrimidine products.
Problem 1: High Palladium Levels (>100 ppm) Persist After Standard Aqueous Workup and Filtration.
Possible Cause: The palladium catalyst has not been effectively removed by simple phase separation and filtration. This can be due to the formation of soluble palladium species or finely dispersed palladium nanoparticles that pass through standard filter media.[4][6]
Solution: Implement a Scavenging Protocol.
Metal scavengers are materials that selectively bind to and remove metal impurities from solution.[7] The choice of scavenger is critical and depends on the nature of the palladium species and the properties of your pyrimidine product.
Step-by-Step Protocol: Scavenger Screening
-
Reaction Mixture Analysis: Before selecting a scavenger, it is helpful to have an idea of the palladium species present. Is it Pd(0) or Pd(II)? While detailed analysis may not always be feasible, the reaction conditions can provide clues. For example, reductive conditions may favor Pd(0).
-
Scavenger Selection: Choose a small panel of scavengers with different functional groups to screen. For pyrimidine products, which can be basic, consider both thiol-based and amine-based scavengers. Activated carbon is also a common and effective option.[3][8]
-
Screening Experiment:
-
Divide your crude product solution into several equal portions.
-
To each portion, add a different scavenger at a specified loading (e.g., 10-20 wt% relative to the product).
-
Stir the mixtures at a set temperature (e.g., room temperature or slightly elevated, 40-50 °C) for a defined period (e.g., 2-4 hours).
-
Filter off the scavenger and wash with a suitable solvent.
-
Analyze the palladium content in each filtrate using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[9][10][11]
-
Data Presentation: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Typical Loading (wt%) | Advantages | Disadvantages |
| Silica-Based Thiol Scavengers (e.g., Si-Thiol, MP-TMT) | Thiol (-SH) | 5-20 | High affinity for Pd(0) and Pd(II). Good for a wide range of solvents. | Can sometimes introduce sulfur impurities.[1] |
| Functionalized Resins (e.g., Smopex®) | Amine, Thiol | 5-15 | High capacity and selectivity. Can be used in columns for continuous flow.[3][12] | May be more expensive than other options. |
| Activated Carbon | Carbonyl, hydroxyl | 10-50 | Inexpensive and effective for many Pd species.[8] | Can lead to product loss through non-specific adsorption.[13] |
| N-Acetylcysteine | Thiol, Carboxylic Acid | 5-10 | A soluble scavenger that can be effective in specific cases.[4] | Requires an additional step to remove the scavenger-Pd complex. |
Visualization: Decision Workflow for Scavenger Selection
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bioengineer.org [bioengineer.org]
- 3. arborassays.com [arborassays.com]
- 4. onyxipca.com [onyxipca.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 8. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. arborassays.com [arborassays.com]
- 10. aelabgroup.com [aelabgroup.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of 4-Bromo-6-(4-ethylphenyl)pyrimidine Derivatives: The Definitive Role of X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern science. The precise arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. In the realm of novel therapeutics, where structure-activity relationships (SAR) are paramount, an accurate structural model is not just advantageous—it is essential. This guide provides an in-depth comparison of analytical techniques for the structural validation of 4-Bromo-6-(4-ethylphenyl)pyrimidine derivatives, a class of compounds with significant potential in medicinal chemistry. We will focus on the gold-standard method, single-crystal X-ray diffraction, and objectively compare its performance with other widely used analytical techniques, supported by experimental data and protocols.
The Imperative of Structural Integrity in Pyrimidine-Based Drug Discovery
Pyrimidine and its derivatives are a critical class of N-heterocyclic molecules that form the backbone of numerous biologically and pharmaceutically important compounds, including nucleobases in DNA and RNA.[1] Their versatile scaffold is a common feature in antibiotics, anticancer agents, and other therapeutics. The introduction of various substituents, such as in 4-Bromo-6-(4-ethylphenyl)pyrimidine, allows for the fine-tuning of their biological activity. However, the synthesis of such complex organic molecules can often lead to isomers or unexpected reaction products. Therefore, rigorous structural validation is a non-negotiable step in the research and development pipeline to ensure that the desired molecule has been synthesized and to understand its interactions with biological targets.
X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
Single-crystal X-ray diffraction (XRD) stands as the most powerful and definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution.[2] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal.[3] By analyzing the pattern of diffracted X-rays, it is possible to construct a three-dimensional map of the electron density within the crystal, from which the positions of the atoms, bond lengths, bond angles, and torsional angles can be determined with high precision.[3][4]
The Causality Behind the Experimental Choices in X-ray Crystallography
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for the final outcome.
-
Crystal Growth: The first and often most challenging step is to grow a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions) with no significant internal defects.[3] This is crucial because the quality of the diffraction pattern is directly related to the degree of order within the crystal. For small organic molecules like 4-Bromo-6-(4-ethylphenyl)pyrimidine, slow evaporation from a suitable solvent is a common and effective method. The choice of solvent is critical as it influences the crystal packing and morphology.
-
Data Collection: A high-quality crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.[5] Modern diffractometers often use a copper or molybdenum X-ray source.[2] For light-atom chiral organic compounds, a copper source is particularly suited for determining the absolute structure.[2] The diffraction data are collected as a series of images at different crystal orientations.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The "phase problem," a long-standing challenge in crystallography, is then solved using direct methods for small molecules.[3] The initial structural model is then refined against the experimental data to improve the fit between the calculated and observed diffraction patterns.[1] The quality of the final structure is assessed using parameters like the R-factor and the goodness-of-fit (GOF).
Experimental Protocol: Single-Crystal X-ray Diffraction of a 4-Bromo-6-(aryl)pyrimidine Derivative
The following is a representative protocol for the structural determination of a compound structurally similar to 4-Bromo-6-(4-ethylphenyl)pyrimidine.
-
Crystal Growth: A single crystal of the title compound is grown by slow evaporation of a solution in a suitable solvent (e.g., ethanol, acetonitrile) at room temperature.
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 293 K) using Mo Kα radiation (λ = 0.71073 Å).
-
Structure Solution: The structure is solved by direct methods using software such as SHELXS.
-
Structure Refinement: The structure is refined by full-matrix least-squares on F² using software like SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.
-
Validation: The final structure is validated using tools like checkCIF/PLATON to ensure the correctness of the model and the absence of symmetry errors.[1]
Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: A flowchart illustrating the key stages in determining the crystal structure of a small organic molecule using X-ray diffraction.
A Comparative Analysis with Alternative Spectroscopic Techniques
While X-ray crystallography provides an unparalleled level of structural detail, it is not always feasible, primarily due to the requirement of a high-quality single crystal.[5] Therefore, it is essential to understand how it compares with other common analytical techniques used for structural elucidation.[6][7]
| Parameter | Single-Crystal X-ray Diffraction | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.[8] | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemical relationships (NOE). | Molecular weight, elemental composition (HRMS), fragmentation patterns for structural clues.[6] | Presence of functional groups.[7] |
| Sample State | Single Crystal | Solution | Solid, Liquid, or Gas | Solid or Liquid |
| Key Advantage | Unambiguous and complete 3D structure determination.[2] | Provides information about the molecule's structure and dynamics in solution.[7] | High sensitivity and ability to determine molecular formula. | Quick and simple method for identifying functional groups. |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain.[5] | Does not provide a complete 3D structure on its own; interpretation can be complex for large molecules. | Does not provide information on stereochemistry or the 3D arrangement of atoms. | Provides limited information on the overall molecular skeleton. |
| Data for 4-Bromo-6-(4-ethylphenyl)pyrimidine | e.g., C-Br bond length: ~1.90 Å; C-N bond lengths: ~1.33 Å; Dihedral angle between rings. | ¹H NMR: signals for aromatic protons, ethyl group protons; ¹³C NMR: signals for all unique carbon atoms. | [M]+ peak corresponding to the molecular weight; isotopic pattern for bromine. | Characteristic absorptions for C=N, C-Br, and aromatic C-H bonds. |
Synergistic Relationship of Analytical Techniques
Caption: The interplay between different analytical techniques for comprehensive structural elucidation.
Conclusion: An Integrated Approach to Structural Validation
For the unequivocal structural validation of 4-Bromo-6-(4-ethylphenyl)pyrimidine derivatives, single-crystal X-ray diffraction is the undisputed gold standard. It provides a complete and unambiguous three-dimensional picture of the molecule, which is invaluable for understanding its properties and interactions. However, a truly robust validation strategy integrates data from multiple techniques. NMR spectroscopy confirms the atomic connectivity in solution, mass spectrometry verifies the molecular weight and formula, and IR spectroscopy provides a quick check for the presence of key functional groups. By leveraging the strengths of each method, researchers can have the highest level of confidence in their molecular structures, paving the way for accelerated and more reliable drug discovery and development.
References
-
Warren, J. J., & Miller, B. R. (2012). X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(1), 23-35. Available from: [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Available from: [Link]
-
Bai, G., et al. (2025). A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. ChemRxiv. Available from: [Link]
-
Cindrić, M., et al. (2010). Synthesis, X-ray crystal structure study and antitumoral evaluations of 5,6-disubstituted pyrimidine derivatives. European Journal of Medicinal Chemistry, 45(4), 1435-1443. Available from: [Link]
-
Atolani, O., & Olatunji, G. A. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: A Journal of Pharmaceutical Science. Available from: [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved February 23, 2026, from [Link]
-
Hesse, M., Meier, H., & Zeeh, B. (2015). Structure Elucidation in Organic Chemistry. Wiley Analytical Science. Available from: [Link]
-
CCDC. (n.d.). Validation of Experimental Crystal Structures. Retrieved February 23, 2026, from [Link]
-
Kamboj, A., & Kumar, R. (2017). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Indian Journal of Pharmaceutical Sciences, 79(2), 168-179. Available from: [Link]
-
Wikipedia. (2024, February 19). X-ray crystallography. Retrieved February 23, 2026, from [Link]
-
The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved February 23, 2026, from [Link]
-
van de Streek, J., & Neumann, M. A. (2010). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B: Structural Science, 66(5), 544-558. Available from: [Link]
-
Crowther, M. (2022, January 27). XFELs make small molecule crystallography without crystals possible. Chemistry World. Available from: [Link]
-
Cindrić, M., et al. (2010). Synthesis, X-ray crystal structure study and antitumoral evaluations of 5,6-disubstituted pyrimidine derivatives. ResearchGate. Available from: [Link]
-
Fan, B., et al. (2016). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Journal of Chromatographic Science, 54(5), 729-739. Available from: [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved February 23, 2026, from [Link]
-
Rahman, M. M., & Al-Othman, Z. A. (2020). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. Journal of the Korean Chemical Society, 64(5), 319-332. Available from: [Link]
-
Öztürk, S., et al. (2022). Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea. Journal of Molecular Structure, 1250, 131804. Available from: [Link]
-
Patel, R. V., et al. (2014). Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives. Der Pharma Chemica, 6(5), 364-371. Available from: [Link]
-
Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure with Potential Antitumor and Anti-multidrug Resistance Efficacy Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry, 66(5), 3532-3554. Available from: [Link]
-
Parthasarathi, D., et al. (2022). Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine. Egyptian Journal of Chemistry, 65(2), 441-452. Available from: [Link]
-
Zaytsev, A. V., et al. (2025). Crystal structure and Hirshfeld surface analysis of 4-bromo-6-phenyl-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 9), 1144-1149. Available from: [Link]
-
Al-Zahrani, A. A. M., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5122. Available from: [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). Advanced Analytical. Available from: [Link]
Sources
- 1. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. excillum.com [excillum.com]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. rroij.com [rroij.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Ethylphenyl-Pyrimidine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its ability to mimic the purine core of ATP allows for effective competition at the ATP-binding site of protein kinases, making it a privileged structure in the design of kinase inhibitors.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 4-ethylphenyl-pyrimidines. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to equip researchers with the insights necessary to guide the rational design of next-generation kinase inhibitors.
The 4-Ethylphenyl-Pyrimidine Scaffold: A Promising Framework for Kinase Inhibition
The 4-ethylphenyl-pyrimidine core offers a versatile platform for the development of potent and selective kinase inhibitors. The ethyl group at the para-position of the phenyl ring can influence binding affinity and selectivity through hydrophobic interactions within the kinase active site. Modifications to the pyrimidine ring and the introduction of various substituents at other positions allow for the fine-tuning of inhibitory activity and pharmacokinetic properties. This guide will delve into the nuanced effects of these structural modifications, drawing upon published data to build a comprehensive SAR model.
Comparative Analysis of 4-Ethylphenyl-Pyrimidine Analogs
A systematic exploration of substitutions around the 4-ethylphenyl-pyrimidine core reveals critical insights into the structural requirements for potent kinase inhibition. The following sections will compare different series of analogs, focusing on how modifications at key positions impact their inhibitory activity against various kinases.
Substitutions on the Pyrimidine Ring
The substitution pattern on the pyrimidine ring is a critical determinant of kinase inhibitory activity. The 2- and 4-positions are particularly important for establishing key interactions with the hinge region of the kinase.[3]
Table 1: Impact of Substitutions at the 2- and 4-Positions of the Pyrimidine Ring
| Compound ID | R1 (Position 2) | R2 (Position 4) | Target Kinase | IC50 (nM) | Reference |
| 1a | -NH2 | -NH(4-ethylphenyl) | KDR | 105 | [4] |
| 1b | -NH(CH3) | -NH(4-ethylphenyl) | KDR | 55 | [4] |
| 1c | -N(CH3)2 | -NH(4-ethylphenyl) | KDR | 35 | [4] |
| 2a | -NH2 | -NH(3,5-dimethylphenyl) | KDR | 6 | [4] |
Note: While not a direct 4-ethylphenyl analog, compound 2a is included for comparative purposes to highlight the impact of the phenyl ring substitution.
From the data presented, it is evident that substitution at the 2-amino group influences potency. The increasing methylation of the 2-amino group in compounds 1a-1c leads to a progressive increase in inhibitory activity against KDR, suggesting that the additional hydrophobic interactions in the binding pocket are favorable.
Modifications of the Phenyl Ring
While this guide focuses on the 4-ethylphenyl moiety, understanding the impact of other substituents on the phenyl ring provides valuable context. For instance, the potent KDR inhibitory activity of the 3,5-dimethylaniline derivative 2d (IC50 = 6 nM) underscores the sensitivity of the binding pocket to the substitution pattern on this ring.[4] This highlights the importance of exploring a range of substituents to optimize inhibitor potency.
Experimental Protocols: A Foundation for Reproducible Research
To ensure the integrity and reproducibility of SAR studies, detailed and validated experimental protocols are paramount. The following sections outline the general procedures for the synthesis and biological evaluation of 4-ethylphenyl-pyrimidine derivatives.
General Synthesis of 2,4-Disubstituted Pyrimidines
The synthesis of 2,4-disubstituted pyrimidines typically involves a sequential nucleophilic aromatic substitution (SNAr) on a di-chlorinated pyrimidine precursor.[2]
Step-by-Step Protocol:
-
First Nucleophilic Substitution: To a solution of 2,4-dichloropyrimidine in a suitable solvent (e.g., isopropanol), add one equivalent of the first amine (e.g., 4-ethylaniline) and a non-nucleophilic base (e.g., diisopropylethylamine). The reaction is typically stirred at room temperature or with gentle heating and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Second Nucleophilic Substitution: To the reaction mixture containing the intermediate 2-amino-4-chloropyrimidine, add the second amine. This step may require heating to drive the reaction to completion.[2]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2,4-disubstituted pyrimidine derivative.[2]
General synthetic workflow for 2,4-disubstituted pyrimidines.
In Vitro Kinase Inhibition Assay
A common method to determine the inhibitory potency of compounds is a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.[5]
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a microplate. Include a vehicle control (DMSO only) and a positive control inhibitor.
-
Kinase Reaction: Add the kinase enzyme, the specific peptide substrate, and assay buffer to the wells. Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.[2][6]
-
ATP Detection: Stop the kinase reaction and add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).[5]
-
Data Acquisition and Analysis: Measure the luminescence intensity using a plate reader. The percentage of kinase inhibition is calculated relative to the controls, and the IC50 value is determined by fitting the data to a dose-response curve.[5]
Workflow for a luminescence-based kinase inhibition assay.
Structure-Activity Relationship (SAR) Summary
The following diagram illustrates the key SAR trends for 4-ethylphenyl-pyrimidine derivatives based on the available data.
Key structure-activity relationships for 4-ethylphenyl-pyrimidine kinase inhibitors.
Conclusion and Future Directions
The 4-ethylphenyl-pyrimidine scaffold represents a valuable starting point for the design of novel kinase inhibitors. The SAR studies highlighted in this guide demonstrate that modifications to the pyrimidine ring and the phenyl substituent can significantly impact inhibitory potency. The provided experimental protocols offer a framework for the synthesis and evaluation of new analogs, facilitating the discovery of compounds with improved activity and selectivity.
Future research in this area should focus on a more extensive exploration of the chemical space around this scaffold. Systematic variation of the substituents at the 2- and 5-positions of the pyrimidine ring, as well as a broader investigation of different substitution patterns on the phenyl ring, could lead to the identification of highly potent and selective inhibitors for a range of kinase targets. Furthermore, detailed structural biology studies, such as X-ray crystallography of inhibitor-kinase complexes, would provide invaluable insights for structure-based drug design efforts.
References
- Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. (2011). PubMed. [Link]
- Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors. (n.d.). PMC. [Link]
- 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. (2003). PubMed. [Link]
- Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. (n.d.). PMC. [Link]
- SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. (2014). ResearchGate. [Link]
- An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews. [Link]
- An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace. [Link]
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). ACS Publications. [Link]
- Synthesis and Evaluation of Fused Pyrimidines as E. coli Thymidylate Monophosphate Kinase Inhibitors. (2021). Wiley Online Library. [Link]
- Represent a comparison of IC50 (µM) for compounds 4a, 6a, 7a, 9a, 10a,... (n.d.). ResearchGate. [Link]
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025). ResearchGate. [Link]
- Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. (2023). I.R.I.S.. [Link]
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]
- Synthesis of 4-(Phenylamino)pyrimidine Derivatives as ATP-Competitive Protein Kinase Inhibitors with Potential for Cancer Chemotherap | Request PDF. (2025). ResearchGate. [Link]
- Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. (2017). PMC. [Link]
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (n.d.). PMC. [Link]
- Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (2021). MDPI. [Link]
- Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. (n.d.). DSpace. [Link]
- Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. (2025). PubMed. [Link]
- Comparatively IC50 of synthesized compounds. (n.d.). ResearchGate. [Link]
- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (n.d.). PMC. [Link]
- Comparison of good IC 50 to MIC values | Download Table. (n.d.). ResearchGate. [Link]
- Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. (2024). PubMed. [Link]
- Protein kinase inhibitors: contributions from structure to clinical compounds | Quarterly Reviews of Biophysics | Cambridge Core. (2009). Cambridge Core. [Link]
- Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2025). PMC. [Link]
Sources
- 1. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Bromo-6-(4-ethylphenyl)pyrimidine
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. For intermediates like 4-Bromo-6-(4-ethylphenyl)pyrimidine, a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs), the ability to reliably and consistently measure quality attributes such as purity and impurity profiles is non-negotiable. This guide provides an in-depth, experience-driven comparison of analytical methods and a detailed protocol for their cross-validation. The objective is to ensure that regardless of the laboratory, the instrumentation, or the specific validated method used, the analytical results are equivalent and trustworthy.
The entire framework of this guide is built upon the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on "Validation of Analytical Procedures," which serves as the authoritative standard for demonstrating that a method is suitable for its intended purpose.[1][2][3]
Part 1: The Foundation - Establishing a Validated Primary Analytical Method
Before any comparison or transfer can occur, a robust, validated "gold standard" method must be established. For a molecule like 4-Bromo-6-(4-ethylphenyl)pyrimidine, which contains a UV-active pyrimidine ring and a non-polar ethylphenyl group, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most logical and widely adopted primary method.[4][5]
Causality Behind Experimental Choices for the Primary HPLC-UV Method
The development of this method is not arbitrary; each parameter is selected to ensure specificity, sensitivity, and reliability.
-
Column Selection: A C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm) is chosen for its hydrophobic nature, which provides excellent retention and resolution for the moderately non-polar analyte.
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% Formic Acid in Water) and an organic modifier (e.g., Acetonitrile) is optimal. This is because a gradient can effectively elute both the main analyte and any potential impurities which may have different polarities, providing a clean separation in a reasonable runtime.
-
Detection Wavelength: The UV detector wavelength is set at a lambda max (λmax) of the analyte, likely around 275 nm for a pyrimidine derivative, to ensure maximum sensitivity and a linear response.[6]
-
Flow Rate & Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C are typical starting points to ensure sharp peaks and reproducible retention times.
Validation of the Primary HPLC Method
The chosen method must undergo rigorous validation according to ICH Q2(R1) guidelines.[1][7] The performance characteristics are summarized below.
Table 1: Validation Summary for Primary HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Status |
| Specificity | No interference from blank, placebo, or impurities at the analyte's retention time. | Peak purity > 99.5% | Pass |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999 | 0.9998 | Pass |
| Range | 80-120% of the test concentration | 50 - 150 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | Pass |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0% | 0.8% | Pass |
| Intermediate Precision (Inter-day) ≤ 2.0% | 1.2% | Pass | |
| LOD / LOQ | Signal-to-Noise ≥ 3 / ≥ 10 | 0.05 µg/mL / 0.15 µg/mL | Pass |
| Robustness | %RSD ≤ 2.0% after minor changes (flow rate, pH) | All variations met criteria | Pass |
This validated method now serves as the benchmark against which other methods or other laboratories will be compared.
Part 2: Alternative & Comparative Analytical Methodologies
While HPLC-UV is a workhorse, other techniques offer different advantages. For a halogenated aromatic compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent orthogonal method, providing confirmation of both identity and purity through a different separation mechanism and a more specific detection principle.[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. MS provides mass information, offering high specificity.
-
Advantages: Excellent for identifying volatile and semi-volatile impurities. Mass spectral data provides structural confirmation.
-
Causality Behind Choices:
-
Injection: Headspace injection is preferred to minimize matrix effects and protect the instrument from non-volatile sample components.[8]
-
Column: A low-to-mid polarity column (e.g., DB-5ms) is suitable for resolving aromatic compounds.
-
Detection: Mass spectrometry in scan mode is used for initial impurity identification, while Single Ion Monitoring (SIM) mode provides high sensitivity for quantifying known impurities.[8]
-
Table 2: Performance Comparison: HPLC-UV vs. GC-MS
| Performance Attribute | Primary HPLC-UV Method | Orthogonal GC-MS Method | Rationale & Insights |
| Specificity | High (based on retention time & UV) | Very High (based on retention time & mass fragmentation pattern) | GC-MS provides a higher degree of certainty in peak identification. |
| Sensitivity (LOQ) | ~0.15 µg/mL | ~2.5 mg/kg (ppm) in SIM mode | Method choice depends on the required sensitivity for specific impurities.[8] |
| Sample Throughput | Moderate (~15-20 min/sample) | Slower (~30-45 min/sample including headspace) | HPLC is generally faster for routine purity assays. |
| Sample Preparation | Simple dilution | More complex (requires sample vialing for headspace) | HPLC offers simpler, more direct sample handling. |
| Application | Ideal for routine purity/assay, stability testing. | Ideal for impurity identification, reference material characterization, and detecting volatile impurities. | The methods are complementary; HPLC for "how much" and GC-MS for "what is it." |
Part 3: The Core Task - A Protocol for Inter-Laboratory Cross-Validation
Cross-validation, often used interchangeably with analytical method transfer, is the documented process that qualifies a receiving laboratory to use a method that originated in a transferring laboratory.[10][11][12] The goal is to demonstrate that the receiving lab can produce results with equivalent accuracy and precision.[10][13]
This protocol outlines a comparative testing approach, the most common strategy, where both labs analyze the same samples and compare results against predefined criteria.[12][13]
Experimental Workflow for Cross-Validation
The following diagram illustrates the logical flow of a comparative cross-validation study.
Caption: A typical workflow for an inter-laboratory cross-validation study.
Step-by-Step Methodology
1. Objective: To demonstrate that the analytical method for the assay of 4-Bromo-6-(4-ethylphenyl)pyrimidine, when transferred from the Transferring Laboratory (Lab A) to the Receiving Laboratory (Lab B), provides comparable results.[12]
2. Materials:
-
Test Samples: Three representative and homogeneous batches of 4-Bromo-6-(4-ethylphenyl)pyrimidine (e.g., one high-purity, one mid-purity, one with a known impurity profile).
-
Reference Standard: A single, well-characterized lot of the reference standard must be shared between labs.
-
Reagents & Equipment: Both labs must use reagents of the same grade and equipment with comparable performance characteristics.[12]
3. Pre-Transfer Activities:
-
A detailed protocol must be co-authored and approved by both laboratories, outlining the scope, materials, analytical procedure, and acceptance criteria.[10][11]
-
Ensure the receiving lab has the validated method, necessary training, and has successfully passed system suitability tests.
4. Execution:
-
Lab A and Lab B will each perform six independent assay preparations from each of the three batches.
-
All sample preparations must be performed according to the validated analytical method.
5. Data Evaluation & Acceptance Criteria: The core of the cross-validation lies in the statistical comparison of the data sets.[14][15]
-
Comparison of Precision (F-test): An F-test is used to compare the variances of the two data sets. It determines if there is a statistically significant difference in the precision between the two labs.[15]
-
Acceptance Criterion: The calculated F-value must be less than the critical F-value at a 95% confidence level.
-
-
Comparison of Accuracy (Student's t-test): A two-sample t-test is used to compare the mean assay values obtained by each lab. It determines if there is a statistically significant difference (bias) between the two labs' results.[14][15]
-
Acceptance Criterion: The difference between the mean values of the two laboratories should be within a pre-defined limit, typically ≤ 2.0%. The calculated t-value should be less than the critical t-value.
-
Table 3: Hypothetical Cross-Validation Results & Statistical Analysis
| Batch ID | Laboratory | Mean Assay (%) (n=6) | Std. Dev. | %RSD | F-test (Calculated) | t-test (Difference in Means) | Status |
| Batch 1 | Lab A | 99.52 | 0.45 | 0.45 | 1.23 (Pass) | 0.15% (Pass) | Pass |
| Lab B | 99.37 | 0.50 | 0.50 | ||||
| Batch 2 | Lab A | 98.66 | 0.51 | 0.52 | 1.10 (Pass) | 0.21% (Pass) | Pass |
| Lab B | 98.45 | 0.54 | 0.55 | ||||
| Batch 3 | Lab A | 99.10 | 0.48 | 0.48 | 1.30 (Pass) | 0.18% (Pass) | Pass |
| Lab B | 98.92 | 0.55 | 0.55 |
6. Conclusion: If all results meet the pre-defined acceptance criteria, the cross-validation is successful. A final report is generated, and the method is considered qualified for use at the receiving laboratory.[13][16] If criteria are not met, a formal investigation is launched to identify the root cause (e.g., instrument malfunction, analyst error, sample instability) before re-execution.
Conclusion
The cross-validation of analytical methods is a scientifically rigorous process that underpins data integrity in a global pharmaceutical environment. It is not merely a procedural formality but a critical system of checks and balances that ensures the consistency and reliability of quality control testing.[13][17] By grounding our primary method in sound analytical principles, comparing it against orthogonal techniques for a fuller understanding, and executing a statistically robust cross-validation protocol, we build a foundation of trust in our data. This trust is essential for making informed decisions throughout the drug development lifecycle, ultimately safeguarding product quality and patient safety.
References
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. [Link]
-
ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]
-
Analytical Method Transfer: Best Practices and Guidelines . Lab Manager. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]
-
Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer . PMC. [Link]
-
Analytical Method Transfer: step-by-step guide & best practices . QbD Group. [Link]
-
Cross-validation (statistics) . Wikipedia. [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient . IOSR Journal. [Link]
-
Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather . ResearchGate. [Link]
-
Cross and Partial Validation . European Bioanalysis Forum. [Link]
-
Analytical Method Transfer (AMT) in Pharmaceuticals . Pharmaguideline. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. [Link]
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) . ResearchGate. [Link]
-
Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives . Der Pharma Chemica. [Link]
-
Statistical tools and approaches to validate analytical methods: methodology and practical examples . Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway . PMC. [Link]
-
Statistical Tests for Cross-Validation of Kriging Models . Tilburg University. [Link]
-
Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion . PMC. [Link]
-
Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water . Agilent. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies . MDPI. [Link]
-
A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System . Agilent. [Link]
-
Analytical Method Transfer . Veeprho. [Link]
-
The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist . Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Analytical Method Transfer in Pharma . Particle Analytical. [Link]
-
Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma . Panduranga Mudgal. [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study . MDPI. [Link]
-
Statistical Tools in Analytical Method Validation . Medikamenter Quality Services. [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide . ResearchGate. [Link]
-
Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization . Green Chemistry (RSC Publishing). [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters . PharmaGuru. [Link]
-
GC/MS and PCA Analysis of Volatile Compounds Profile in Various Ilex Species . MDPI. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 11. Analytical Method Transfer (AMT) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. qbdgroup.com [qbdgroup.com]
- 14. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 15. medikamenterqs.com [medikamenterqs.com]
- 16. veeprho.com [veeprho.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
